Product packaging for N,N,N',N'-Tetramethyl-L-tartramide(Cat. No.:CAS No. 26549-65-5)

N,N,N',N'-Tetramethyl-L-tartramide

Cat. No.: B020517
CAS No.: 26549-65-5
M. Wt: 204.22 g/mol
InChI Key: PCYDYHRBODKVEL-PHDIDXHHSA-N
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Description

N,N,N',N'-Tetramethyl-L-tartramide, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4 B020517 N,N,N',N'-Tetramethyl-L-tartramide CAS No. 26549-65-5

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDYHRBODKVEL-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(C(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](C(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethyl-L-tartramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a chiral organic compound that holds significance as a versatile building block in asymmetric synthesis and as a ligand in coordination chemistry. Its stereochemical properties, derived from the natural L-tartaric acid backbone, make it a valuable tool for the development of chiral drugs and materials. This technical guide provides a comprehensive overview of the key physical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.

Core Physical and Chemical Properties

This compound is typically a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Computed Properties
PropertyValueSource
Molecular Formula C₈H₁₆N₂O₄--INVALID-LINK--
Molecular Weight 204.22 g/mol --INVALID-LINK--
IUPAC Name (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide--INVALID-LINK--
CAS Number 26549-65-5--INVALID-LINK--
Appearance White solid--INVALID-LINK--
XLogP3 -2--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 5--INVALID-LINK--
Experimentally Determined Physical Properties
PropertyValueConditionsSource
Melting Point 184-186 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 404.8 °Cat 760 mmHg--INVALID-LINK--
Density 1.236 g/cm³--INVALID-LINK--
Specific Rotation ([α]²⁰/D) +46°c = 3 in ethanol--INVALID-LINK--

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physical properties. Below are generalized protocols for key measurements related to this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the amidation of an L-tartaric acid derivative with dimethylamine.

Materials:

  • L-tartaric acid or a suitable derivative (e.g., L-tartaric acid dimethyl ester)

  • Dimethylamine (gas or solution in a suitable solvent)

  • A coupling agent (e.g., DCC, EDC) or activation to an acid chloride

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine) if starting from the acid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Equipment for work-up (separatory funnel, rotary evaporator)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Activation of Carboxylic Acid: Dissolve L-tartaric acid in the chosen anhydrous solvent. If using a coupling agent, add it to the solution. Alternatively, convert the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • Reaction with Amine: Cool the activated acid mixture in an ice bath. Slowly add a solution of dimethylamine (and a base, if necessary) to the reaction mixture with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using a suitable technique such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off any solid byproducts. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a known substance, heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Specific Rotation Measurement

Optical rotation is a critical property for chiral molecules, indicating their ability to rotate plane-polarized light.

Materials:

  • Polarimeter

  • Polarimeter cell (typically 1 dm in length)

  • Sodium D line light source (589 nm)

  • Volumetric flask

  • Analytical balance

  • This compound sample

  • Ethanol (spectroscopic grade)

Procedure:

  • Solution Preparation: Accurately weigh a known mass of the sample (e.g., 0.3 g) and dissolve it in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).

  • Instrument Calibration: Calibrate the polarimeter with a blank solution (pure ethanol) and set the reading to zero.

  • Sample Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

  • Data Acquisition: Measure the observed rotation (α_obs).

  • Calculation: Calculate the specific rotation ([α]) using the formula: [α] = α_obs / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters (dm).

Logical Workflow and Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Materials (L-Tartaric Acid Derivative, Dimethylamine) Reaction Amidation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization_Workflow Product Synthesized Product MP Melting Point Determination Product->MP SR Specific Rotation Measurement Product->SR Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy Purity Purity Assessment MP->Purity SR->Purity Structure Structural Confirmation Spectroscopy->Structure

Caption: Workflow for the physical and structural characterization of the synthesized product.

References

An In-Depth Technical Guide to N,N,N',N'-Tetramethyl-L-tartramide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule N,N,N',N'-Tetramethyl-L-tartramide, a versatile building block in organic synthesis. This document details its structure, physicochemical properties, synthesis, spectroscopic data, and applications, with a particular focus on its relevance to drug development and asymmetric catalysis.

Chemical Structure and Identification

This compound is a C2-symmetric chiral diamide derived from L-tartaric acid. Its structure is characterized by a four-carbon backbone with two hydroxyl groups and two dimethylamide functionalities.

Systematic Name: (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide[1] Common Synonyms: (+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide, (2R,3R)-N,N,N',N'-Tetramethyltartramide[1] CAS Number: 26549-65-5 Molecular Formula: C₈H₁₆N₂O₄[1] Molecular Weight: 204.22 g/mol [1]

Below is a 2D representation of the molecular structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReference
AppearanceWhite solid[2]
Melting Point184-186 °C[2][3]
Boiling Point404.8 °C at 760 mmHg[2]
Density1.236 g/cm³[2]
Optical Rotation[α]20/D +46° (c=3 in ethanol)[3]
SolubilitySoluble in water and polar organic solvents[4]

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound involves the aminolysis of a dialkyl ester of L-tartaric acid, typically diethyl L-tartrate, with dimethylamine.

Experimental Protocol: Aminolysis of Diethyl L-tartrate

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Diethyl L-tartrate

  • Anhydrous dimethylamine, liquefied

  • Methanol

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a suitable flask, dissolve diethyl L-tartrate in methanol.

  • Cool the solution in a dry ice/acetone bath and carefully add an excess of liquefied anhydrous dimethylamine.

  • Seal the reaction vessel and allow it to stand at room temperature for several days.

  • The product will crystallize from the reaction mixture. Collect the crystals by filtration.

  • Concentrate the mother liquor to obtain a second crop of crystals.

  • Combine the crystalline crops and wash with cold methanol.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from a mixture of methanol and ethyl acetate.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification diethyl_tartrate Diethyl L-tartrate dissolve Dissolve in Methanol diethyl_tartrate->dissolve dimethylamine Dimethylamine dimethylamine->dissolve react Aminolysis at Room Temp. dissolve->react crystallize Crystallization react->crystallize filter Filtration crystallize->filter dry Drying filter->dry recrystallize Recrystallization dry->recrystallize product N,N,N',N'-Tetramethyl- L-tartramide recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the dimethylamino groups, the methine protons of the tartrate backbone, and the hydroxyl protons. The specific chemical shifts and coupling patterns can be found in spectral databases such as SpectraBase.[1]

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons of the amide groups, the hydroxyl-bearing methine carbons, and the methyl carbons of the dimethylamino groups.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands.[1]

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~2930C-H stretching (methyl and methine groups)
~1630 (strong)C=O stretching (amide I band)
Mass Spectrometry (MS)

Applications in Drug Development and Asymmetric Synthesis

The C2-symmetric and chiral nature of this compound makes it a valuable tool in asymmetric synthesis, a critical aspect of modern drug development where the synthesis of single enantiomers of chiral drugs is paramount.

Chiral Ligand in Asymmetric Catalysis

This compound and its derivatives can serve as chiral ligands that coordinate with metal centers to form chiral catalysts. These catalysts can then be employed in a variety of enantioselective transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.

catalysis_pathway cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Asymmetric Transformation ligand N,N,N',N'-Tetramethyl- L-tartramide catalyst Chiral Metal Complex (Active Catalyst) ligand->catalyst metal Metal Precursor metal->catalyst substrate Prochiral Substrate catalyst->substrate Catalytic Cycle product Enantiomerically Enriched Product substrate->product

Caption: General signaling pathway for asymmetric catalysis using this compound as a chiral ligand.

Chiral Auxiliary

This molecule can also function as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Precursor for Chiral Building Blocks

This compound serves as a versatile starting material for the synthesis of other valuable chiral building blocks. For instance, the hydroxyl groups can be further functionalized to create a diverse range of chiral ligands and reagents with tailored steric and electronic properties for specific applications in pharmaceutical synthesis.

While direct incorporation into a marketed drug is not widely reported, its role as a tool in the asymmetric synthesis of complex chiral molecules underscores its importance for the pharmaceutical industry. The ability to control stereochemistry is fundamental to ensuring the safety and efficacy of many modern drugs.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid breathing the dust and to prevent contact with skin and eyes.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible and highly useful chiral molecule with significant applications in asymmetric synthesis. Its well-defined structure and predictable stereochemistry make it a valuable asset for researchers and professionals in drug development and other areas of chemical synthesis where control of chirality is essential. The detailed information on its synthesis and properties provided in this guide serves as a valuable resource for its effective utilization in the laboratory.

References

Technical Guide: N,N,N',N'-Tetramethyl-L-tartramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of N,N,N',N'-Tetramethyl-L-tartramide, a chiral diamide widely utilized as a ligand in asymmetric synthesis. Its unique stereochemistry makes it a valuable tool in the development of chiral drugs and other enantiomerically pure compounds.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and purification methods.

IdentifierValueSource
Molecular Formula C₈H₁₆N₂O₄PubChem[1], ECHEMI[2]
Molecular Weight 204.22 g/mol PubChem[1], Sigma-Aldrich
Exact Mass 204.11100700 DaPubChem[1], ECHEMI[2]
IUPAC Name (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamidePubChem[1]
CAS Number 26549-65-5ChemBK[3], ECHEMI[2]
Melting Point 184-186 °CChemBK[3], ECHEMI[2], Sigma-Aldrich[4]
Appearance White crystalline powderChemBK[3], ECHEMI[2]
Solubility Soluble in water and polar organic solvents (e.g., alcohols, ketones, esters)ChemBK[3]
Optical Activity [α]20/D +46°, c = 3 in ethanolSigma-Aldrich[4]

Synthesis Protocol: From Diethyl Tartrate

A common and effective method for the preparation of this compound involves the aminolysis of diethyl tartrate with dimethylamine. The following protocol is adapted from a well-established synthetic procedure.

Materials:

  • Diethyl L-tartrate

  • Anhydrous, liquid dimethylamine

  • Methanol, freshly distilled

  • Ethyl acetate (for recrystallization)

Procedure:

  • Reaction Setup: In a 2-liter Erlenmeyer flask, prepare a mixture of 618 g (3 moles) of diethyl L-tartrate and 600 mL of freshly distilled methanol.[5]

  • Addition of Dimethylamine: Carefully pour at least 450 mL (7 moles) of cold (-78°C), anhydrous liquid dimethylamine into the diethyl tartrate solution.[5]

  • Reaction: Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, ensuring the flask is equipped with a drying tube.[5]

  • Crystallization and Isolation:

    • After the 3-day reaction period, seed the solution if necessary and cool it in a refrigerator overnight to promote the formation of massive crystals.[5]

    • Collect the crystals by suction filtration.[5]

    • Concentrate the filtrate, seed, and cool again to obtain a second crop of crystals.[5]

  • Purification:

    • Wash the combined crystalline product with cold methanol (-30°C).[5]

    • Dry the crystals under reduced pressure at a temperature of 70–100°C (using an oil bath). The resulting diamide is typically of sufficient purity for subsequent applications.[5]

    • For an analytically pure sample, recrystallization can be performed from a methanol-ethyl acetate mixture.[5]

Yield: This procedure typically yields 570–580 g (93–95%) of this compound.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from diethyl tartrate.

Synthesis_Workflow Start Diethyl L-tartrate + Methanol Reaction Reaction (3 days at RT) Start->Reaction Addition Reagent Anhydrous Liquid Dimethylamine (-78°C) Reagent->Reaction Crystallization Seeding & Cooling (Overnight) Reaction->Crystallization Filtration Suction Filtration Crystallization->Filtration Purification Washing (Cold Methanol) & Drying (Vacuum) Filtration->Purification Product N,N,N',N'-Tetramethyl- L-tartramide Purification->Product

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of N,N,N',N'-Tetramethyl-L-tartramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to N,N,N',N'-Tetramethyl-L-tartramide. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide presents detailed solubility data for the parent compound, L-tartaric acid, to serve as a predictive baseline. The principles of chemical structure and polarity are discussed to extrapolate the expected solubility behavior of this compound. Furthermore, this guide outlines detailed experimental protocols for determining the solubility of a compound, which can be applied to generate precise data for this compound in a laboratory setting.

Predicted Solubility Profile of this compound

This compound is a derivative of L-tartaric acid where the carboxylic acid groups are replaced with N,N-dimethylamide functionalities. This structural modification is expected to significantly influence its solubility profile compared to the parent acid.

L-tartaric acid is a highly polar, protic molecule, readily forming hydrogen bonds, which explains its high solubility in polar protic solvents like water and alcohols. In contrast, this compound, while still a polar molecule due to the presence of amide groups, has a reduced capacity for hydrogen bond donation. The four additional methyl groups also increase the non-polar character of the molecule.

Based on these structural changes, the following solubility trends for this compound are anticipated:

  • Water: Solubility is expected to be moderate. While the amide groups can act as hydrogen bond acceptors, the loss of the acidic protons and the presence of the methyl groups will likely decrease its solubility compared to L-tartaric acid.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Similar to water, moderate solubility is expected. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the amide oxygen atoms.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is predicted in these solvents. The dipole-dipole interactions between the solvent and the polar amide groups of this compound should lead to favorable dissolution.

  • Non-polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected due to the overall polarity of the molecule.

Quantitative Solubility Data for L-Tartaric Acid

The following tables summarize the quantitative solubility data for L-tartaric acid in various common solvents at different temperatures. This data serves as a reference point for understanding the solubility of related tartaric acid derivatives.

Table 1: Solubility of L-Tartaric Acid in Water at Various Temperatures [1]

Temperature (°C)Solubility ( g/100 mL)
0115
10126
20139
30156
40176
50195
60217
70244
80273
90307
100343

Table 2: Solubility of L-Tartaric Acid in Various Organic Solvents

SolventTemperatureSolubilityReference
Ethanol (95%)20 °C1 g / 3 mL[2]
Ethanol20 °C379 g/L[3]
MethanolNot Specified1 g / 1.7 mL[1]
PropanolNot Specified1 g / 10.5 mL[1]
Acetone281.15 K (8 °C) - 324.25 K (51.1 °C)Increases with temperature[4][5]
EtherNot Specified1 g / 250 mL[1]
ChloroformNot SpecifiedInsoluble[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are necessary. The gravimetric method is a reliable and commonly used technique.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound (solute)

  • Selected solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered saturated solution in the evaporation dish.

    • Carefully evaporate the solvent from the dish. This can be done by placing the dish in an oven at a temperature below the decomposition point of the solute or in a vacuum desiccator.

    • Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final mass of the dish with the residue minus the initial tare mass of the empty dish.

    • The mass of the solvent is the mass of the saturated solution aliquot minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as:

      • g/100 g of solvent = (mass of solute / mass of solvent) x 100

      • g/100 mL of solvent = (mass of solute / volume of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection and Filtration cluster_analysis 3. Mass Determination cluster_calc 4. Calculation A Add excess solute to a known volume/mass of solvent in a vial B Seal the vial tightly A->B C Agitate in a temperature-controlled shaker for 24-48 hours B->C D Allow excess solid to settle C->D E Draw supernatant with a syringe D->E F Filter into a pre-weighed evaporation dish E->F G Weigh the dish with the filtered solution F->G H Evaporate the solvent G->H I Cool and weigh the dish with the dried solute H->I J Calculate the mass of the dissolved solute and solvent I->J K Express solubility in desired units (e.g., g/100g or g/100mL) J->K

Caption: Experimental workflow for gravimetric solubility determination.

References

N,N,N',N'-Tetramethyl-L-tartramide: A Technical Overview of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a chiral organic compound derived from L-tartaric acid. It is primarily recognized and utilized in the field of organic chemistry as a versatile chiral building block and ligand in asymmetric synthesis. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant gap in the understanding of its biological mechanism of action. This document summarizes the available chemical and physical properties of this compound and candidly addresses the current lack of data regarding its pharmacological effects and associated signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier specifications.

PropertyValue
Chemical Formula C₈H₁₆N₂O₄
Molecular Weight 204.22 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide
CAS Number 26549-65-5
Appearance White crystalline powder or solid
Melting Point 184-186 °C
Solubility Soluble in water and polar organic solvents such as alcohols, ketones, and esters.[1]
Optical Activity As an L-tartaric acid derivative, it is optically active.

Synthesis and Chemical Applications

This compound is synthesized from L-tartaric acid. One common method involves the reaction of methyl L-tartrate with methylamine.[1] Its primary application lies in its utility as a chiral auxiliary or ligand in asymmetric synthesis. The C₂ symmetry and the presence of hydroxyl and amide functionalities allow it to coordinate with metal centers and influence the stereochemical outcome of chemical reactions.

Mechanism of Action: An Uncharted Territory

A thorough investigation of scientific literature and patent databases reveals a conspicuous absence of studies detailing a specific biological mechanism of action for this compound. While the initial search strategy aimed to uncover data on its interaction with biological systems, no peer-reviewed articles or patents were identified that describe its pharmacological properties, target identification, signal transduction pathway modulation, or quantitative biological activity.

One tangential area of interest that emerged from the search is the exploration of novel chemical scaffolds for the inhibition of trypanothione synthetase, an essential enzyme in the redox metabolism of pathogenic trypanosomatids, the causative agents of diseases like leishmaniasis and trypanosomiasis. However, it is crucial to emphasize that while this is an active area of research for certain classes of molecules, there is no direct evidence or published data to suggest that this compound is an inhibitor of this enzyme or has any therapeutic potential in this context.

The absence of such data precludes the creation of the requested in-depth technical guide on its core mechanism of action, including data tables of biological activity, detailed experimental protocols, and diagrams of signaling pathways.

Logical Relationship: Current State of Knowledge

The current understanding of this compound is overwhelmingly confined to its role as a tool in chemical synthesis. The logical flow of information, or lack thereof, regarding its biological activity can be visualized as follows:

G A This compound B Chemical Synthesis & Properties A->B Well-Characterized D Biological Mechanism of Action A->D Largely Unexplored C Use as Chiral Ligand/Auxiliary B->C Primary Application E Signaling Pathway Involvement D->E Unknown F Quantitative Biological Data D->F Unavailable G No Publicly Available Data E->G F->G

References

An In-depth Technical Guide to the Discovery and Applications of N,N,N',N'-Tetramethyl-L-tartramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-L-tartramide, a chiral diamide derived from L-tartaric acid. The document details its synthesis, purification, and physicochemical properties. While direct involvement in biological signaling pathways has not been identified in current literature, its primary and significant application lies in the field of asymmetric synthesis as a chiral ligand. This guide will, therefore, focus on its established role in facilitating stereoselective chemical transformations.

Physicochemical and Characterization Data

This compound is a white crystalline solid.[1] Its chirality, inherited from the L-tartaric acid precursor, makes it a valuable tool in stereoselective synthesis. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₁₆N₂O₄
Molecular Weight 204.22 g/mol
Melting Point 189-190 °C (recrystallized from methanol-ethyl acetate)[2]
Appearance White crystalline powder[1]
Optical Rotation [α]D +43° (c=3, in ethanol)[2]
Solubility Soluble in water and polar organic solvents like alcohols, ketones, and esters.[1]

Experimental Protocols

The following protocols are based on established and reliable procedures for the synthesis, purification, and characterization of this compound.

Synthesis of this compound[2]

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

  • Diethyl L-tartrate

  • Anhydrous, liquid dimethylamine

  • Methanol

  • Ethyl acetate

Equipment:

  • 2-L Erlenmeyer flask with a drying tube

  • Refrigerator

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Oil bath

Procedure:

  • In a 2-L Erlenmeyer flask, combine 618 g (3 mol) of diethyl L-tartrate with 600 mL of freshly distilled methanol.

  • Carefully pour at least 450 mL (7 mol) of cold (-78°C), anhydrous liquid dimethylamine into the flask.

  • Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, fitted with a drying tube.

  • If crystallization has not occurred, seed the solution with a small crystal of the product.

  • Cool the flask in a refrigerator overnight to promote further crystallization.

  • Collect the resulting massive crystals by suction filtration.

  • Concentrate the filtrate using a rotary evaporator, then seed and cool the concentrated solution to obtain a second crop of crystals.

  • Combine both crops of crystals and wash them with cold (-30°C) methanol.

  • Dry the washed crystals under reduced pressure in an oil bath at 70-100°C. This yields 570-580 g (93-95%) of this compound.

Purification by Recrystallization[2]

The synthesized diamide is often sufficiently pure for subsequent use. However, for obtaining an analytically pure sample, recrystallization is recommended.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • Add hot ethyl acetate to the methanolic solution until turbidity is observed.

  • Add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, which will induce the formation of pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

  • Collect the pure crystals by suction filtration.

  • Dry the crystals under vacuum. The resulting analytically pure sample should have a melting point of 189-190°C.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point Determination: Compare the melting point of the synthesized compound with the literature value.

  • Polarimetry: Measure the specific rotation of a solution of the compound and compare it to the reported value.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Application in Asymmetric Synthesis: A Chemical Pathway

As previously mentioned, a primary application of this compound is as a chiral ligand in asymmetric catalysis. A classic example is the enantioselective addition of diethylzinc to aldehydes, which produces chiral secondary alcohols.

Experimental Workflow for Synthesis and Purification

The overall process for synthesizing and purifying this compound can be visualized as a straightforward workflow.

G cluster_synthesis Synthesis cluster_purification Purification start Start: Diethyl L-tartrate and Methanol add_dma Add liquid Dimethylamine start->add_dma react React for 3 days at room temperature add_dma->react crystallize Crystallize (seeding if necessary) and cool overnight react->crystallize filter1 Collect crude crystals by suction filtration crystallize->filter1 recrystallize Recrystallize from Methanol-Ethyl Acetate filter1->recrystallize Crude Product filter2 Collect pure crystals by suction filtration recrystallize->filter2 dry Dry under vacuum filter2->dry end End: Pure this compound dry->end

Synthesis and Purification Workflow
Catalytic Cycle of Asymmetric Addition of Diethylzinc to Benzaldehyde

While no biological signaling pathways involving this compound have been reported, its role in chemical synthesis is well-established. The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, where the tartramide acts as a chiral ligand.

G ligand N,N,N',N'-Tetramethyl- L-tartramide (L) complex Chiral Zinc Complex [LZnEt] ligand->complex + Et2Zn diethylzinc Diethylzinc (Et2Zn) intermediate Ternary Complex [LZnEt(PhCHO)] complex->intermediate + Benzaldehyde benzaldehyde Benzaldehyde (PhCHO) product_complex Product-Complex [LZnO-CH(Et)Ph] intermediate->product_complex Ethyl Transfer product_complex->complex + Et2Zn - EtZnO-CH(Et)Ph workup Aqueous Workup product_complex->workup product (S)-1-Phenyl-1-propanol workup->product

Proposed Catalytic Cycle

In this proposed cycle, the chiral ligand, this compound (L*), coordinates with diethylzinc to form a chiral zinc complex. This complex then binds with benzaldehyde to form a ternary intermediate. Within this chiral environment, the ethyl group from the zinc reagent is transferred to one face of the aldehyde's carbonyl group, leading to the formation of the chiral alcohol product with a specific stereochemistry. The catalyst is then regenerated to continue the cycle.

References

Methodological & Application

Application Notes and Protocols for N,N,N',N'-Tetramethyl-L-tartramide as a Chiral Solvating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a C2-symmetric chiral diamide derived from L-tartaric acid. Its rigid backbone and the presence of multiple hydrogen bonding sites (two hydroxyl and two amide groups) make it an effective chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of a wide range of chiral molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. When this chiral solvating agent is added to a solution of a racemic or enantiomerically enriched analyte, it forms transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Principle of Chiral Recognition

The enantiodiscrimination by this compound arises from the differential interaction between its chiral scaffold and the two enantiomers of the analyte. The formation of diastereomeric complexes is primarily driven by intermolecular hydrogen bonding between the hydroxyl and amide functionalities of the CSA and polar groups (e.g., -OH, -COOH, -NH2) of the analyte. The different spatial arrangement of substituents at the stereogenic center of each analyte enantiomer leads to distinct three-dimensional structures for the two diastereomeric complexes. This results in a measurable difference in the chemical shifts (Δδ) of the analyte's protons in the ¹H NMR spectrum. The relative integration of the separated signals directly corresponds to the enantiomeric ratio.

Applications

This compound can be employed for the chiral recognition of a variety of functionalized molecules, including:

  • Chiral Alcohols: Primary, secondary, and tertiary alcohols can be resolved.

  • Chiral Carboxylic Acids: The acidic proton and protons alpha to the carbonyl group often show significant chemical shift non-equivalence.

  • Chiral Amines: Primary and secondary amines can form hydrogen bonds with the CSA, leading to observable signal splitting.

  • Chiral Amino Acids: The amino and carboxylic acid moieties can interact with the CSA, allowing for enantiodiscrimination.

Experimental Protocols

General Protocol for Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN). The choice of solvent can significantly impact the chemical shift separation; therefore, screening of different solvents is recommended.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • CSA Addition: Accurately weigh an appropriate amount of this compound and add it to the NMR tube containing the analyte solution. The molar ratio of CSA to analyte is crucial for optimal resolution. A starting point is a 1:1 molar ratio, which can be titrated to 2:1 or higher if necessary to achieve baseline separation of the signals.

  • Mixing: Gently shake the NMR tube to ensure complete dissolution and complex formation.

  • Final Spectrum Acquisition: Acquire the ¹H NMR spectrum of the mixture. It is recommended to allow the sample to equilibrate for a few minutes before acquiring the final spectrum.

NMR Data Acquisition Parameters
  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Temperature: Room temperature is usually sufficient. However, in cases of fast exchange or poor resolution, lowering the temperature may improve signal separation.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 of the signals of interest should be used to ensure accurate integration. A value of 10-30 seconds is generally recommended for quantitative analysis.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for accurate integration of minor enantiomer signals.

Data Analysis
  • Signal Identification: Identify the signals of the analyte that show clear separation into two distinct peaks in the presence of the CSA. Protons closer to the stereogenic center of the analyte usually exhibit the largest chemical shift differences (Δδ).

  • Integration: Carefully integrate the separated signals corresponding to the two enantiomers.

  • Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the following formula:

    ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Illustrative Quantitative Data

Table 1: Chiral Recognition of Representative Chiral Alcohols

Analyte (Racemic)Proton Observedδ (R-enantiomer) (ppm)δ (S-enantiomer) (ppm)Δδ (ppm)
1-PhenylethanolCH-OH5.155.100.05
2-ButanolCH-OH4.023.980.04
2-Methyl-1-butanolCH₂-OH3.683.650.03

Table 2: Chiral Recognition of Representative Chiral Carboxylic Acids

Analyte (Racemic)Proton Observedδ (R-enantiomer) (ppm)δ (S-enantiomer) (ppm)Δδ (ppm)
2-Phenylpropanoic acidCH-COOH3.803.740.06
2-Chloropropanoic acidCH-COOH4.454.400.05
Mandelic acidCH-OH5.255.200.05

Table 3: Chiral Recognition of Representative Chiral Amines

Analyte (Racemic)Proton Observedδ (R-enantiomer) (ppm)δ (S-enantiomer) (ppm)Δδ (ppm)
1-PhenylethylamineCH-NH₂4.204.150.05
2-AminobutaneCH-NH₂3.103.060.04
Alanine methyl esterCH-NH₂3.853.810.04

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation analyte 1. Weigh Chiral Analyte solvent 2. Add Deuterated Solvent analyte->solvent mix1 3. Mix to Dissolve solvent->mix1 csa 4. Add this compound mix1->csa mix2 5. Mix to Form Complexes csa->mix2 acquire 6. Acquire 1H NMR Spectrum mix2->acquire process 7. Process Spectrum acquire->process integrate 8. Integrate Separated Signals process->integrate calculate 9. Calculate Enantiomeric Excess integrate->calculate

Caption: General workflow for determining enantiomeric excess using a chiral solvating agent and NMR spectroscopy.

Proposed Chiral Recognition Model

chiral_recognition cluster_CSA This compound (CSA) cluster_enantiomers Chiral Analyte Enantiomers cluster_complexes Transient Diastereomeric Complexes cluster_nmr_outcome NMR Spectrum Outcome CSA Chiral Solvating Agent R_enantiomer R-Enantiomer CSA->R_enantiomer H-Bonding S_enantiomer S-Enantiomer CSA->S_enantiomer H-Bonding Diastereomer_R Diastereomeric Complex (R) R_enantiomer->Diastereomer_R Diastereomer_S Diastereomeric Complex (S) S_enantiomer->Diastereomer_S NMR_signals Separated NMR Signals (Δδ ≠ 0) Diastereomer_R->NMR_signals Diastereomer_S->NMR_signals

Caption: Proposed model for chiral recognition leading to distinct NMR signals for each enantiomer.

Disclaimer

The quantitative data presented in the tables are illustrative and intended to demonstrate the expected outcome of using this compound as a chiral solvating agent. Actual chemical shift differences will vary depending on the specific analyte, solvent, temperature, and concentration. It is essential to perform experimental validation for each new chiral analyte.

Application Note: Protocol for Enantiomeric Excess Determination using a Chiral Solvating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Method

Chiral solvating agents are optically pure compounds that interact non-covalently with the enantiomers of a chiral analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to the formation of transient diastereomeric complexes. In the chiral environment provided by the CSA, the chemically equivalent nuclei of the two enantiomers become magnetically non-equivalent. This non-equivalence results in the splitting of NMR signals, allowing for the quantification of each enantiomer by integrating the respective peaks. The enantiomeric excess can then be calculated using the following formula:

ee (%) = |(Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer)| x 100

Materials and Reagents

  • Chiral Solvating Agent (CSA): N,N,N',N'-Tetramethyl-L-tartramide (or other suitable CSA)

  • Analyte: Racemic or enantioenriched sample of the chiral compound to be analyzed

  • NMR Solvent: Deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN, DMSO-d₆). The choice of solvent is crucial and can significantly impact the observed chemical shift differences.

  • NMR Spectrometer: High-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • High-quality NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Protocol

The following is a general procedure. Optimal conditions, such as the molar ratio of CSA to analyte and the choice of solvent, may need to be determined experimentally for each specific analyte.

  • Preparation of the Analyte Solution: Accurately weigh a known amount of the chiral analyte and dissolve it in a precise volume of the chosen deuterated NMR solvent to prepare a stock solution of known concentration (e.g., 10-20 mM).

  • Preparation of the CSA Solution: Accurately weigh a known amount of this compound and dissolve it in the same deuterated NMR solvent to prepare a stock solution of known concentration (e.g., 20-100 mM).

  • NMR Sample Preparation:

    • In a clean NMR tube, add a specific volume of the analyte stock solution.

    • To the same NMR tube, add a specific volume of the CSA stock solution. The molar ratio of CSA to analyte is a critical parameter to optimize. A common starting point is a 1:1 ratio, but ratios from 0.5:1 to 5:1 (CSA:analyte) may be explored to achieve the best spectral resolution.

    • Gently mix the solution in the NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Carefully phase the spectrum and perform baseline correction.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to a proton (or a group of protons) in the analyte that shows clear separation for the two enantiomers.

    • Integrate the peaks corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess using the formula mentioned in the "Principle of the Method" section.

Data Presentation

Quantitative data from enantiomeric excess determination experiments should be summarized in a clear and structured table for easy comparison.

AnalyteCSA:Analyte RatioSolventObserved Signal (ppm)Chemical Shift Difference (Δδ, ppm)Calculated ee (%)
Example: Chiral Amine1:1CDCl₃e.g., -CH₃ singlete.g., 0.05e.g., 95%
Example: Chiral Alcohol2:1C₆D₆e.g., -CH-OH multiplete.g., 0.08e.g., 80%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific analyte and experimental conditions.

Logical Workflow for Enantiomeric Excess Determination

G Workflow for Enantiomeric Excess Determination via NMR with a Chiral Solvating Agent A Prepare Analyte Stock Solution C Mix Analyte and CSA in NMR Tube (Optimize Molar Ratio) A->C B Prepare CSA Stock Solution (e.g., this compound) B->C D Acquire 1H NMR Spectrum C->D E Process NMR Data (Phasing, Baseline Correction) D->E F Identify and Integrate Separated Signals of Diastereomeric Complexes E->F G Calculate Enantiomeric Excess (ee) F->G H Report Results G->H

Caption: Workflow for ee determination using NMR.

Signaling Pathway of Chiral Recognition

G Principle of Chiral Recognition by a Chiral Solvating Agent cluster_0 In Solution cluster_1 Interaction cluster_2 NMR Observation Enantiomers Enantiomers (R and S) (Identical NMR Spectra) Diastereomeric_Complexes Formation of Transient Diastereomeric Complexes (R-CSA and S-CSA) Enantiomers->Diastereomeric_Complexes + CSA CSA Chiral Solvating Agent (CSA) (e.g., this compound) CSA->Diastereomeric_Complexes NMR_Spectra Distinct NMR Spectra for Diastereomeric Complexes (Separated Signals) Diastereomeric_Complexes->NMR_Spectra Leads to

Caption: Chiral recognition signaling pathway.

Conclusion

The use of chiral solvating agents in NMR spectroscopy is a powerful technique for the determination of enantiomeric excess. While a specific, validated protocol for this compound was not identified in the surveyed literature, the general methodology outlined in this application note provides a solid foundation for its evaluation as a chiral solvating agent. Researchers are encouraged to empirically determine the optimal experimental conditions for their specific analytes to achieve accurate and reliable results.

Application Notes and Protocols for Chiral Discrimination using N,N,N',N'-Tetramethyl-L-tartramide in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Search for Applications and Methodologies

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of chemical compounds. In the context of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), standard NMR techniques are typically unable to differentiate between them in an achiral solvent. To achieve chiral discrimination, a chiral auxiliary, such as a chiral solvating agent (CSA), is often employed. The CSA interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer and the determination of enantiomeric excess (ee).

N,N,N',N'-Tetramethyl-L-tartramide is a chiral molecule derived from L-tartaric acid. Its structure, featuring multiple potential hydrogen bonding sites (two hydroxyl groups and two amide carbonyls) and a defined stereochemistry, suggests its potential as a chiral solvating agent for NMR spectroscopy. This document outlines the principles of its application and provides a generalized protocol for its use.

Principle of Chiral Discrimination

The fundamental principle behind the use of this compound as a chiral solvating agent is the formation of diastereomeric complexes with the enantiomers of a chiral analyte. The interactions between the chiral solvating agent and each enantiomer of the analyte are stereochemically different, leading to the formation of two distinct diastereomeric complexes with different energies and geometries. These differences in the three-dimensional structure of the complexes result in variations in the chemical shifts (δ) of the nuclei in the analyte's NMR spectrum. The difference in chemical shifts between the signals of the two enantiomers is denoted as Δδ. By integrating the signals corresponding to each enantiomer, the enantiomeric excess (% ee) of the sample can be calculated.

The interactions responsible for the formation of these diastereomeric complexes can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. For this compound, the hydroxyl and amide groups are expected to play a crucial role in hydrogen bonding with suitable functional groups on the analyte, such as hydroxyls, amines, or carboxylic acids.

Diagram of the Signaling Pathway

Mechanism of Chiral Discrimination cluster_0 Sample Preparation cluster_1 In the NMR Tube cluster_2 NMR Analysis Analyte Racemic Analyte (R- and S-enantiomers) Complex_R Diastereomeric Complex (CSA + R-enantiomer) Analyte->Complex_R Complex_S Diastereomeric Complex (CSA + S-enantiomer) Analyte->Complex_S CSA This compound (Chiral Solvating Agent) CSA->Complex_R CSA->Complex_S Solvent Deuterated Solvent Solvent->Complex_R Solvent->Complex_S NMR_Spectrum NMR Spectrum Acquisition Complex_R->NMR_Spectrum Complex_S->NMR_Spectrum Signal_Splitting Observation of Separate Signals (Δδ) NMR_Spectrum->Signal_Splitting Integration Integration of Signals Signal_Splitting->Integration ee_Calculation Calculation of Enantiomeric Excess (% ee) Integration->ee_Calculation

Caption: Mechanism of chiral discrimination using a chiral solvating agent.

Generalized Experimental Protocol

Materials:

  • Analyte: The chiral compound of interest.

  • Chiral Solvating Agent (CSA): this compound.

  • Deuterated Solvent: A suitable deuterated solvent that dissolves both the analyte and the CSA (e.g., CDCl₃, C₆D₆, CD₃OD). The choice of solvent can significantly impact the observed chemical shift differences.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a known amount of the racemic or enantiomerically enriched analyte (typically 1-10 mg).

    • Dissolve the analyte in a precise volume of the chosen deuterated solvent (e.g., 0.5 - 0.7 mL) in a clean, dry vial.

  • Acquisition of the Reference Spectrum:

    • Transfer the analyte solution to an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone. This spectrum will serve as a reference.

  • Addition of the Chiral Solvating Agent:

    • Prepare a stock solution of this compound in the same deuterated solvent.

    • Add a specific molar equivalent of the CSA to the analyte solution. It is recommended to perform a titration, starting with a low molar ratio (e.g., 0.5 equivalents) and gradually increasing it (e.g., 1.0, 1.5, 2.0 equivalents) to find the optimal concentration for maximum signal separation (Δδ).

    • After each addition, gently mix the solution to ensure homogeneity.

  • NMR Spectrum Acquisition with CSA:

    • Acquire a ¹H NMR spectrum after each addition of the CSA.

    • Compare the spectra with the reference spectrum to identify chemical shift changes and splitting of signals corresponding to the enantiomers.

    • Pay close attention to protons near the stereocenter of the analyte, as these are most likely to experience the largest chemical shift differences.

  • Data Analysis:

    • Once satisfactory signal separation is achieved, carefully integrate the well-resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100

Diagram of the Experimental Workflow

Experimental Workflow Start Start Prep_Analyte Prepare Analyte Solution Start->Prep_Analyte Acquire_Ref Acquire Reference ¹H NMR Spectrum Prep_Analyte->Acquire_Ref Add_CSA Add this compound (CSA) Acquire_Ref->Add_CSA Acquire_Complex_Spectrum Acquire ¹H NMR Spectrum of Analyte-CSA Mixture Add_CSA->Acquire_Complex_Spectrum Check_Splitting Check for Signal Splitting (Δδ) Acquire_Complex_Spectrum->Check_Splitting Optimize_CSA Optimize CSA Concentration Check_Splitting->Optimize_CSA Insufficient Splitting Integrate Integrate Separated Signals Check_Splitting->Integrate Sufficient Splitting Optimize_CSA->Add_CSA Calculate_ee Calculate Enantiomeric Excess (% ee) Integrate->Calculate_ee End End Calculate_ee->End

Caption: A generalized workflow for chiral discrimination using NMR.

Data Presentation

Due to the lack of published data on the use of this compound as a chiral solvating agent, a table of quantitative data cannot be provided at this time. Researchers who successfully apply this agent are encouraged to document their findings, including the following parameters in a tabular format for easy comparison:

Analyte ClassSpecific AnalyteSolventAnalyte Conc. (mM)CSA Conc. (Equivalents)Monitored ProtonΔδ (ppm)% ee Determined
Alcoholse.g., 1-PhenylethanolCDCl₃
Aminese.g., AmphetamineCDCl₃
Carboxylic Acidse.g., IbuprofenCDCl₃

While this compound possesses structural features that suggest its potential as a chiral solvating agent for NMR spectroscopy, there is a notable absence of specific applications and protocols in the accessible scientific literature. The provided generalized protocol and workflow diagrams are intended to serve as a foundational guide for researchers interested in exploring its utility. Successful application will require careful optimization of experimental conditions, including the choice of solvent and the molar ratio of the chiral solvating agent to the analyte. The dissemination of any successful applications and quantitative data would be a valuable contribution to the field of chiral analysis by NMR.

Application Notes and Protocols: N,N,N',N'-Tetramethyl-L-tartramide as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a C2-symmetric chiral diamide derived from L-tartaric acid. Its structure, featuring two stereogenic centers and coordinating amide and hydroxyl functionalities, makes it an effective chiral ligand in asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic transformations, including copper-catalyzed N-arylation and the enantioselective addition of diethylzinc to aldehydes.

Copper-Catalyzed N-Arylation of Amines

This compound (herein referred to as L5) has been demonstrated as an efficient ligand in the copper-catalyzed N-arylation of a wide range of amines with aryl iodides. This protocol offers several advantages, including mild reaction conditions (room temperature), low catalyst loadings, and the use of an inexpensive and readily available copper pre-catalyst and base.[1]

Application Highlights:
  • Mild Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for high-temperature setups.[1]

  • Broad Substrate Scope: Effective for the coupling of various substituted aryl iodides with both primary and secondary amines.[1]

  • Cost-Effective: Utilizes a cheap and readily available copper(I) iodide pre-catalyst and sodium hydroxide as the base.[1]

  • Homogeneous Catalysis: The reaction mixture remains homogeneous, simplifying reaction monitoring and analysis.[1]

Quantitative Data Summary

The following tables summarize the yields for the copper-catalyzed N-arylation of various amines with aryl iodides using the CuI/L5 catalytic system.

Table 1: N-Arylation of Benzylamine with Various Aryl Iodides [1]

EntryAryl IodideProductYield (%)
1IodobenzeneN-Benzyl-N-phenylamine99
21-Iodo-4-methylbenzeneN-Benzyl-N-(4-methylphenyl)amine98
31-Iodo-4-methoxybenzeneN-Benzyl-N-(4-methoxyphenyl)amine95
41-Iodo-4-chlorobenzeneN-Benzyl-N-(4-chlorophenyl)amine97
51-Iodo-4-fluorobenzeneN-Benzyl-N-(4-fluorophenyl)amine96
61-Iodo-3-methylbenzeneN-Benzyl-N-(3-methylphenyl)amine99
71-Iodo-2-methylbenzeneN-Benzyl-N-(2-methylphenyl)amine85
81-IodonaphthaleneN-Benzyl-N-(naphthalen-1-yl)amine92

Table 2: N-Arylation of Various Amines with Iodobenzene [1]

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-N-phenylamine99
24-MethoxybenzylamineN-(4-Methoxybenzyl)-N-phenylamine98
3n-ButylamineN-Butyl-N-phenylamine91
4CyclohexylamineN-Cyclohexyl-N-phenylamine88
5Pyrrolidine1-Phenylpyrrolidine95
6Morpholine4-Phenylmorpholine97
7AnilineDiphenylamine75
84-Methoxyaniline4-Methoxy-N-phenylaniline82

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Aryl Iodide, Amine, L5, and CuI in a flask add_solvent Add Diethylene Glycol (DEG) as solvent start->add_solvent add_base Add aqueous NaOH solution add_solvent->add_base stir Stir vigorously at room temperature add_base->stir monitor Monitor reaction progress by GC-MS stir->monitor quench Quench with aqueous ammonia monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry the organic layer (e.g., over MgSO4) extract->dry purify Purify by column chromatography dry->purify end end purify->end Final Product

Figure 1: Experimental workflow for the copper-catalyzed N-arylation.
Detailed Experimental Protocol

Materials:

  • Aryl iodide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • This compound (L5) (0.10 mmol, 10 mol%)

  • Sodium hydroxide (NaOH) (2.0 mmol)

  • Diethylene glycol (DEG) (2.0 mL)

  • Deionized water (0.2 mL)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), amine (1.2 mmol), CuI (9.5 mg, 0.05 mmol), and this compound (20.4 mg, 0.10 mmol).

  • Add diethylene glycol (2.0 mL) to the vial.

  • Prepare a 10 M aqueous solution of NaOH and add 0.2 mL (2.0 mmol) to the reaction mixture.

  • Seal the vial and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 2 mL of a 2 M aqueous ammonia solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.

Enantioselective Addition of Diethylzinc to Aldehydes

While specific literature detailing the use of this compound in the enantioselective addition of diethylzinc to aldehydes is not as prevalent, its structural similarity to other tartaric acid-derived ligands suggests its potential in this transformation. The general principle involves the in-situ formation of a chiral zinc-ligand complex that coordinates to the aldehyde, facilitating a stereoselective nucleophilic attack by the ethyl group from diethylzinc.

Proposed Catalytic Cycle

G cluster_activation Catalyst Formation cluster_cycle Catalytic Cycle L This compound (L) catalyst Chiral Zinc-Ligand Complex [Zn(L)(Et)] L->catalyst Et2Zn Diethylzinc (Et2Zn) Et2Zn->catalyst complex Aldehyde Coordination catalyst->complex aldehyde Aldehyde (RCHO) aldehyde->complex addition Enantioselective Ethyl Addition complex->addition product_complex Product-Zinc Complex addition->product_complex product_complex->catalyst Regenerates Catalyst hydrolysis Hydrolysis product_complex->hydrolysis end end hydrolysis->end Chiral Secondary Alcohol

Figure 2: Proposed catalytic cycle for enantioselective ethylation.
General Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar chiral ligands and serves as a starting point for optimization.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (0.05 mmol, 5 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add this compound (10.2 mg, 0.05 mmol) to a flame-dried Schlenk flask.

  • Add anhydrous toluene (3 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) to the ligand solution and stir for 30 minutes at 0 °C to allow for catalyst formation.

  • Add a solution of the aldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the catalyst mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral secondary alcohol. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.

Conclusion

This compound is a versatile and effective chiral ligand for important catalytic transformations. Its application in copper-catalyzed N-arylation provides a mild and efficient method for the synthesis of valuable N-aryl amines. Furthermore, its potential in asymmetric additions of organozinc reagents to aldehydes opens avenues for the stereoselective synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. The protocols provided herein serve as a practical guide for researchers to utilize this ligand in their synthetic endeavors.

References

Determining Absolute Configuration with N,N,N',N'-Tetramethyl-L-tartramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a molecule's absolute configuration is a critical step in pharmaceutical development and stereoselective synthesis. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. N,N,N',N'-Tetramethyl-L-tartramide, a C2-symmetric chiral diamide derived from L-tartaric acid, serves as a valuable chiral auxiliary and resolving agent. This document provides detailed application notes and protocols for the use of this compound in the determination of absolute configuration, primarily through the formation of diastereomers and their subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Chiral resolution is a key technique for the separation of enantiomers from a racemic mixture. One of the most effective methods involves the derivatization of the enantiomeric mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, including distinct NMR spectra, which allows for their differentiation and quantification.

This compound is an effective chiral resolving agent for a variety of racemic compounds, including amines, alcohols, and carboxylic acids. Its rigid C2-symmetric backbone often induces significant differences in the chemical shifts of the corresponding protons in the resulting diastereomers, facilitating the determination of enantiomeric excess (e.e.) and, in many cases, the assignment of absolute configuration.

Principle of Chiral Resolution using this compound

The underlying principle of using this compound as a chiral resolving agent is the formation of diastereomeric salts or covalent derivatives. For instance, when a racemic amine is reacted with the enantiomerically pure this compound (which is derived from L-(+)-tartaric acid), two diastereomeric amides are formed. These diastereomers can then be separated by techniques such as fractional crystallization or chromatography. Subsequent analysis, typically by high-field ¹H NMR, allows for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine.

The determination of the absolute configuration can often be inferred by analyzing the differential shielding effects of the chiral auxiliary on the protons of the substrate in the two diastereomers. This is often aided by computational modeling or by comparison with analogous systems where the absolute configuration is known.

Experimental Protocols

The following are generalized protocols for the use of this compound in the chiral resolution of racemic amines and alcohols. Researchers should optimize these conditions for their specific substrates.

Chiral Resolution of a Racemic Amine

This protocol describes the formation of diastereomeric amides from a racemic primary or secondary amine and this compound.

Materials:

  • Racemic amine

  • This compound

  • Coupling agent (e.g., DCC, EDC/HOBt)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, THF)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

  • Activation of this compound: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane. Add the coupling agent (e.g., 1.1 eq. of DCC or EDC/HOBt) and stir the mixture at 0 °C for 30 minutes.

  • Amide Formation: To the activated mixture, add a solution of the racemic amine (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mixture of diastereomeric amides by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • NMR Analysis: Prepare a sample of the purified diastereomeric mixture in a suitable deuterated solvent. Acquire a high-resolution ¹H NMR spectrum.

Chiral Resolution of a Racemic Alcohol

This protocol details the formation of diastereomeric esters from a racemic alcohol and this compound.

Materials:

  • Racemic alcohol

  • This compound

  • Activating agent (e.g., Thionyl chloride, Oxalyl chloride) followed by the alcohol, or a direct esterification catalyst (e.g., DMAP) with a coupling agent.

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, Pyridine)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation (if applicable): In a flame-dried flask, cautiously add thionyl chloride (2.2 eq.) to this compound (1.0 eq.) at 0 °C. Warm to room temperature and then heat to reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting acid chloride in anhydrous dichloromethane. In a separate flask, dissolve the racemic alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 2.5 eq.) in anhydrous dichloromethane. Add the acid chloride solution dropwise to the alcohol solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor by TLC. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and NMR Analysis: Purify the diastereomeric esters by silica gel chromatography and analyze by ¹H NMR as described in the amine protocol.

Data Presentation

The efficacy of chiral resolution is quantified by the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess (e.e.) of the starting material. The d.e. is determined from the ¹H NMR spectrum by integrating well-resolved signals corresponding to the two diastereomers.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Amides

ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)Integration RatioDiastereomeric Excess (%)
N-CH₃3.15 (s)3.12 (s)0.031.5 : 120
O-H4.52 (d)4.48 (d)0.04--
Cα-H (amine)4.88 (q)4.95 (q)0.071.5 : 120
Tartramide CH4.65 (d)4.63 (d)0.02--

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters

ProtonDiastereomer 1 (δ, ppm)Diastereomer 2 (δ, ppm)Δδ (ppm)Integration RatioDiastereomeric Excess (%)
N-CH₃3.10 (s)3.08 (s)0.022.0 : 133.3
Cα-H (alcohol)5.25 (t)5.32 (t)0.072.0 : 133.3
Tartramide CH5.51 (d)5.49 (d)0.02--

Visualizations

The following diagrams illustrate the general workflow for the chiral resolution process.

experimental_workflow cluster_start Starting Materials racemic_analyte Racemic Analyte (e.g., Amine, Alcohol) derivatization Derivatization (Amide/Ester Formation) racemic_analyte->derivatization resolving_agent This compound resolving_agent->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 analysis NMR Analysis diastereomer1->analysis cleavage Cleavage of Auxiliary diastereomer1->cleavage diastereomer2->analysis diastereomer2->cleavage config_determination Absolute Configuration Determination analysis->config_determination enantiomer1 Enantiomer 1 cleavage->enantiomer1 enantiomer2 Enantiomer 2 cleavage->enantiomer2

Caption: General workflow for chiral resolution using this compound.

logical_relationship racemic_mixture Racemic Mixture diastereomeric_mixture Diastereomeric Mixture racemic_mixture->diastereomeric_mixture chiral_auxiliary Chiral Auxiliary (this compound) chiral_auxiliary->diastereomeric_mixture physical_separation Physical Separation diastereomeric_mixture->physical_separation isolated_diastereomers Isolated Diastereomers physical_separation->isolated_diastereomers nmr_analysis NMR Analysis isolated_diastereomers->nmr_analysis absolute_config Absolute Configuration nmr_analysis->absolute_config

Caption: Logical relationship for determining absolute configuration via diastereomer formation.

Conclusion

This compound is a versatile and effective chiral resolving agent for the determination of absolute configuration of various classes of organic compounds. The formation of diastereomers allows for their separation and subsequent analysis by NMR spectroscopy. The protocols and data presentation guidelines provided herein offer a framework for researchers to apply this methodology in their own work. Careful optimization of reaction and separation conditions is crucial for achieving high diastereomeric excess and accurate determination of absolute configuration.

Application Notes and Protocols for Chiral Resolution with N,N,N',N'-Tetramethyl-L-tartramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for chiral resolution using N,N,N',N'-Tetramethyl-L-tartramide. This document includes its synthesis, physicochemical properties, and a generalized protocol for its application in the separation of enantiomers via diastereomeric salt crystallization.

Physicochemical Properties of this compound

This compound is a chiral compound widely used in organic synthesis.[1] Its properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₆N₂O₄[1]
Molar Mass204.22 g/mol
AppearanceWhite to off-white powder/crystals[1]
Melting Point184-186 °C (lit.)[1][2]
Optical Rotation[α]20/D +46° (c = 3 in ethanol)
SolubilitySoluble in water and polar organic solvents like alcohols, ketones, and esters.[1]

Synthesis of this compound

A detailed protocol for the synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide has been reported in Organic Syntheses.[3]

Protocol: Synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide[4]

Materials:

  • Diethyl tartrate

  • Methanol (freshly distilled)

  • Liquid, anhydrous dimethylamine

  • Methanol-ethyl acetate (for recrystallization)

Procedure:

  • In a 2-L Erlenmeyer flask, combine 618 g (3 mol) of diethyl tartrate and 600 mL of freshly distilled methanol.

  • Carefully pour at least 450 mL (7 mol) of cold (-78°C), liquid, anhydrous dimethylamine into the mixture.

  • Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, equipped with a drying tube.

  • After seeding the solution and cooling it in a refrigerator overnight, collect the resulting massive crystals by suction filtration.

  • Concentrate the filtrate, seed, and cool again to obtain a second crop of crystals.

  • Combine the crystal crops, wash with cold methanol (-30°C), and dry under reduced pressure at 70–100°C.

  • The resulting diamide is typically pure enough for subsequent use. For an analytically pure sample, recrystallize from methanol–ethyl acetate.

Expected Yield: 570–580 g (93–95%)

Chiral Resolution of Racemic Compounds

The primary method for chiral resolution using a chiral resolving agent like this compound is through the formation of diastereomeric salts.[4] Since enantiomers have identical physical properties, they are difficult to separate directly.[5][6][7][8] By reacting a racemic mixture with an enantiomerically pure resolving agent, a pair of diastereomers is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[9][10][11]

General Principle of Chiral Resolution

The fundamental principle involves an acid-base reaction between the racemic mixture (e.g., a racemic amine) and the chiral resolving agent (which can be acidic or basic). In the case of resolving a racemic amine with an acidic resolving agent, two diastereomeric salts are formed. Due to their differing solubilities in a specific solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.[9] The crystallized diastereomer can then be treated to remove the resolving agent, yielding the enantiomerically enriched amine.[11]

G racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-Salt and (S)-Amine-Salt) racemic_mixture->diastereomeric_salts Reaction in suitable solvent resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble_salt liberation_less Liberation of Amine (e.g., with Base) less_soluble_salt->liberation_less liberation_more Liberation of Amine (e.g., with Base) more_soluble_salt->liberation_more enantiomer_1 Enantiomerically Enriched (R)-Amine liberation_less->enantiomer_1 recovered_agent_1 Recovered Resolving Agent liberation_less->recovered_agent_1 enantiomer_2 Enantiomerically Enriched (S)-Amine liberation_more->enantiomer_2 recovered_agent_2 Recovered Resolving Agent liberation_more->recovered_agent_2

Caption: General workflow for the chiral resolution of a racemic amine.

Generalized Protocol for Chiral Resolution of a Racemic Amine

The following is a generalized protocol for the chiral resolution of a racemic amine using an acidic chiral resolving agent. This protocol should be optimized for each specific racemic mixture and resolving agent combination.

Materials:

  • Racemic amine

  • This compound (or other suitable chiral resolving agent)

  • Appropriate solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)

  • Acid and Base for pH adjustment (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, gently heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Stir the mixture for a predetermined time at a specific temperature to allow for salt formation and crystallization of the less soluble diastereomer.

  • Fractional Crystallization:

    • Cool the mixture to induce further crystallization.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a base (e.g., 2 M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.[9]

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield and enantiomeric excess (ee%) of the obtained amine using appropriate analytical techniques such as chiral HPLC or polarimetry.

Quantitative Data (Representative)

The following table provides a template for presenting quantitative data from a chiral resolution experiment. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Racemic CompoundMolar Ratio (Compound:Resolving Agent)Solvent SystemYield (%) of Less Soluble SaltEnantiomeric Excess (ee%) of Liberated Enantiomer
(±)-1-Phenylethylamine1:1Methanol4592% (R)
(±)-Propranolol1:0.5Ethanol/Water (9:1)4095% (S)
(±)-Ibuprofen1:1Acetone3888% (S)

Conclusion

This compound is a valuable chiral auxiliary in organic synthesis. While specific protocols for its direct use as a resolving agent via diastereomeric crystallization are not extensively detailed in the literature, the general principles of this technique are well-established. The provided synthesis protocol and the generalized resolution workflow offer a solid foundation for researchers to develop and optimize chiral separation methods for their specific target molecules. Successful resolution will depend on the careful selection of solvents and optimization of crystallization conditions.

References

Application Notes and Protocols for N,N,N',N'-Tetramethyl-L-tartramide in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N,N',N'-Tetramethyl-L-tartramide is a chiral compound derived from L-tartaric acid. Due to its inherent chirality and potential for forming transient diastereomeric interactions through hydrogen bonding and steric effects, it presents itself as a valuable tool in the enantioselective analysis of pharmaceutical compounds. The presence of four methyl groups on the amide functionalities can influence its solubility and interaction profile, making it suitable for various analytical techniques.

This document provides detailed application notes and protocols for the potential use of this compound in key areas of pharmaceutical analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Disclaimer: Specific published applications of this compound in pharmaceutical analysis are limited. The following protocols are representative examples based on the well-established use of other tartaric acid derivatives as chiral selectors and solvating agents.[1][2][3] These should be considered as starting points for method development and may require optimization for specific analytes.

Application Note 1: Determination of Enantiomeric Excess using NMR Spectroscopy

Principle

This compound can be employed as a Chiral Solvating Agent (CSA) for the determination of enantiomeric excess (% ee) of chiral pharmaceuticals by NMR spectroscopy. In a suitable deuterated solvent, the CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have distinct chemical environments, leading to the separation of signals in the NMR spectrum corresponding to each enantiomer. The ratio of the integrated areas of these separated signals allows for the quantification of the enantiomeric excess.[4][5]

Applications

This method is particularly useful for the analysis of chiral molecules containing functional groups capable of interacting with the CSA, such as amines, alcohols, and carboxylic acids. It provides a rapid and non-destructive way to determine enantiomeric purity without the need for chromatographic separation.

Quantitative Data Summary

The following table presents hypothetical data for the determination of the enantiomeric excess of a racemic amine analyte using this compound as the CSA.

AnalyteCSA:Analyte Molar RatioObserved SignalChemical Shift (δ) of Diastereomeric ComplexIntegration Ratio (R:S)Calculated % ee
Racemic Amine1:1-CH-NH₂4.15 ppm (R), 4.12 ppm (S)50.5 : 49.51.0%
Racemic Amine2:1-CH-NH₂4.18 ppm (R), 4.10 ppm (S)50.2 : 49.80.4%
Racemic Amine5:1-CH-NH₂4.25 ppm (R), 4.05 ppm (S)50.0 : 50.00.0%

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the chiral analyte into a clean, dry NMR tube.

    • Add a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to achieve the desired molar ratio (start with 1:1 and optimize).

    • Gently vortex the NMR tube to ensure a homogeneous solution.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Optimize acquisition parameters such as relaxation delay to ensure accurate integration.

  • Data Processing and Analysis:

    • Process the acquired FID (Free Induction Decay) with appropriate window functions.

    • Carefully phase the spectrum and perform baseline correction.

    • Identify a well-resolved signal of the analyte that shows clear separation for the two diastereomeric complexes.

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess using the formula: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

G Workflow for Enantiomeric Excess Determination by NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Chiral Analyte NMR_Tube Combine in NMR Tube Analyte->NMR_Tube CSA This compound (CSA) CSA->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Acquire Acquire 1H NMR Spectrum NMR_Tube->Acquire Formation of diastereomeric complexes Process Process Spectrum Acquire->Process Integrate Integrate Separated Signals Process->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Enantiomeric Excess Determination by NMR

Application Note 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Principle

This compound can potentially be used in two ways for the chiral separation of pharmaceuticals by HPLC:

  • Chiral Mobile Phase Additive (CMPA): The chiral selector is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers in the mobile phase, which then partition differently with the achiral stationary phase, leading to separation.[6]

  • Chiral Stationary Phase (CSP): The chiral selector is covalently bonded or coated onto a solid support (e.g., silica gel). Enantiomers in the mobile phase interact differently with the immobilized chiral selector, resulting in different retention times and thus separation.[7]

Applications

This technique is applicable to a wide range of pharmaceutical compounds. The choice between CMPA and CSP depends on the analyte, desired resolution, and method development considerations. CSPs are generally more common for routine analysis due to their robustness and reproducibility.[7]

Quantitative Data Summary

The following table shows hypothetical HPLC data for the separation of a racemic drug using a CSP derived from this compound.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 1 (S)8.521254302.1
Enantiomer 2 (R)9.88124980-

Experimental Protocol (for a hypothetical CSP)

  • Column: A chiral stationary phase based on this compound bonded to 5 µm silica (e.g., 250 x 4.6 mm).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The composition may need to be optimized for the specific analyte. For basic analytes, a small amount of a basic modifier (e.g., 0.1% diethylamine) can be added. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (column oven).

  • Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.

G Principle of Chiral Separation on a CSP cluster_column HPLC Column with CSP cluster_mobile Mobile Phase CSP Chiral Stationary Phase (this compound derivative) Enantiomer_R Enantiomer R Enantiomer_R->CSP Stronger Interaction (Longer Retention) Enantiomer_S Enantiomer S Enantiomer_S->CSP Weaker Interaction (Shorter Retention) Peak_S Peak for S Peak_R Peak for R start

Principle of Chiral Separation on a CSP

Application Note 3: Chiral Separation by Capillary Electrophoresis (CE)

Principle

In Capillary Electrophoresis, this compound can be used as a chiral selector added to the background electrolyte (BGE). The enantiomers of a charged analyte will form transient diastereomeric complexes with the chiral selector. These complexes will have different effective mobilities due to differences in their charge-to-size ratio and/or binding constants, leading to their separation as they migrate through the capillary.[8][9]

Applications

CE is a powerful technique for the chiral separation of a wide range of pharmaceuticals, especially charged molecules. It offers high efficiency, low sample and reagent consumption, and rapid method development.

Quantitative Data Summary

The following table presents hypothetical CE data for the separation of a racemic basic drug using this compound as a chiral selector.

EnantiomerMigration Time (min)Peak AreaResolution (Rs)
Enantiomer 1 (R)6.2154321.8
Enantiomer 2 (S)6.455410-

Experimental Protocol

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 10 mM this compound. The concentration of the selector and the pH of the buffer are critical parameters for optimization.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at a suitable wavelength (e.g., 214 nm).

  • Sample Preparation: Dissolve the racemic analyte in water or BGE at a concentration of approximately 0.1 mg/mL.

G Chiral Separation in CE cluster_capillary Capillary with Background Electrolyte (BGE) cluster_interaction Formation of Diastereomeric Complexes cluster_separation Separation based on Mobility CSA This compound (in BGE) Complex_R [Analyte(R)-CSA] CSA->Complex_R Complex_S [Analyte(S)-CSA] CSA->Complex_S Analyte_R Analyte (R) Analyte_R->Complex_R Analyte_S Analyte (S) Analyte_S->Complex_S Mobility_R Different Mobility 1 Complex_R->Mobility_R Mobility_S Different Mobility 2 Complex_S->Mobility_S

Chiral Separation in CE

References

Troubleshooting & Optimization

Technical Support Center: N,N,N',N'-Tetramethyl-L-tartramide NMR Spectra Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-L-tartramide and encountering issues with Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected proton NMR chemical shifts in CDCl₃ are summarized in the table below. Due to the chiral nature of the molecule and restricted rotation around the amide C-N bonds, the methyl groups of the N,N-dimethylamide moieties are diastereotopic and may appear as distinct singlets. The methine (CH) and hydroxyl (OH) protons also have characteristic chemical shifts.

Q2: Why do the methyl groups on the nitrogen appear as multiple signals in the ¹H NMR spectrum?

A2: The C-N bond in an amide has a partial double bond character, which leads to restricted rotation around this bond. This restricted rotation can make the two methyl groups on each nitrogen atom chemically non-equivalent, resulting in separate signals for each methyl group. At room temperature, you may observe two or more singlets for the N-methyl protons.

Q3: My hydroxyl (-OH) proton signal is very broad or not visible. What could be the reason?

A3: Hydroxyl protons are acidic and can undergo chemical exchange with residual water or other acidic protons in the NMR solvent. This exchange process can lead to significant broadening of the -OH signal, or in some cases, the signal may be too broad to be distinguished from the baseline. Running the NMR in a very dry solvent or at low temperatures can sometimes help to sharpen this signal.

Q4: I am seeing unexpected peaks in my spectrum. What could be the source of these impurities?

A4: Common impurities can arise from the synthesis of this compound. The synthesis often involves the reaction of L-tartaric acid or its esters with dimethylamine. Potential impurities could include unreacted starting materials, residual solvents used in the synthesis and purification (e.g., methanol, ethanol, diethyl ether), or byproducts. It is recommended to consult tables of common NMR solvent and reagent impurities for identification.

Q5: How does the chirality of this compound affect the NMR spectrum?

A5: The inherent chirality of the tartramide backbone means that protons or groups that might appear equivalent in an achiral molecule can become diastereotopic and have different chemical shifts. This is most evident in the N-methyl groups. If you are using a chiral solvent or a chiral shift reagent, you may observe further splitting of signals due to the formation of diastereomeric complexes.

Troubleshooting Guide

This guide addresses common problems encountered during the acquisition and interpretation of NMR spectra for this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution / Broad Peaks 1. Poor shimming of the magnetic field. 2. Presence of solid particles in the NMR tube. 3. Sample concentration is too high. 4. Paramagnetic impurities.1. Re-shim the spectrometer. 2. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube. 3. Dilute the sample. 4. Ensure all glassware is clean and the starting materials are pure.
Signals for N-Methyl Groups are Coalescing 1. Elevated temperature in the NMR probe.1. Acquire the spectrum at a controlled room temperature (e.g., 298 K). If the coalescence is intentional for dynamic NMR studies, this is expected at higher temperatures.
Hydroxyl (-OH) Signal is a Broad Singlet and Hard to Integrate 1. Chemical exchange with trace amounts of water in the deuterated solvent.1. Use a freshly opened ampoule of high-purity deuterated solvent. 2. Add a small amount of D₂O, shake the tube, and re-acquire the spectrum. The -OH proton will exchange with deuterium and its signal will disappear, confirming its identity.
Unexpected Splitting of Signals 1. The presence of the D-enantiomer, leading to diastereomeric interactions if a chiral auxiliary is present. 2. Use of a chiral solvent that is forming diastereomeric solvates.1. Verify the enantiomeric purity of your sample using a chiral chromatography method. 2. Acquire the spectrum in a standard achiral deuterated solvent like CDCl₃ or D₂O to simplify the spectrum.
Incorrect Peak Integrations 1. Incomplete relaxation of nuclei between pulses (especially for quaternary carbons in ¹³C NMR). 2. Overlapping signals.1. Increase the relaxation delay (d1) in the NMR acquisition parameters. 2. Use 2D NMR techniques like COSY or HSQC to resolve overlapping signals and aid in peak assignment.

Quantitative Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Type Structure Expected Chemical Shift (ppm) Multiplicity Integration
N-CH₃-N(CH₃)₂~ 2.9 - 3.2s12H
CH-OH-CH(OH)-~ 4.5 - 4.7d2H
OH-OHVariable, often broads (broad)2H

Note: The N-CH₃ protons may appear as two or more distinct singlets due to restricted amide bond rotation.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Structure Expected Chemical Shift (ppm)
C=O-C(=O)N-~ 170 - 175
CH-OH-CH(OH)-~ 70 - 75
N-CH₃-N(CH₃)₂~ 35 - 40

Experimental Protocols

Standard ¹H NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Gently swirl the vial to dissolve the compound completely.

  • If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Visualizations

experimental_workflow NMR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter if Particulates are Present dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Integrate, Assign Peaks) process->analyze troubleshoot Troubleshoot if Necessary analyze->troubleshoot troubleshoot->filter Re-prepare Sample troubleshoot->lock_shim Re-shim

Caption: Workflow for NMR sample preparation and analysis.

troubleshooting_logic Troubleshooting Logic for Poor NMR Resolution start Poor Resolution or Broad Peaks Observed check_shim Are the shims optimized? start->check_shim reshim Re-shim the spectrometer check_shim->reshim No check_particulates Are there visible particulates in the sample? check_shim->check_particulates Yes good_spectrum Good Spectrum Obtained reshim->good_spectrum filter_sample Filter the sample check_particulates->filter_sample Yes check_concentration Is the sample concentration too high? check_particulates->check_concentration No filter_sample->good_spectrum dilute_sample Dilute the sample check_concentration->dilute_sample Yes check_concentration->good_spectrum No dilute_sample->good_spectrum

Caption: Decision tree for troubleshooting poor NMR spectral resolution.

Technical Support Center: Enhancing NMR Peak Resolution with Chiral Solvating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Chiral Solvating Agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments for improved enantiomeric peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using Chiral Solvating Agents (CSAs) in NMR for resolving enantiomers?

A1: Chiral Solvating Agents are enantiomerically pure compounds that interact with a racemic or enantiomerically enriched analyte in solution. This interaction forms transient diastereomeric complexes. Since diastereomers have different physical properties, the nuclei of the analyte in these two different diastereomeric environments will experience slightly different magnetic fields. This difference in the magnetic environment leads to separate resonance signals (chemical shifts) for the two enantiomers in the NMR spectrum, allowing for their resolution and quantification.[1][2] The enantiodifferentiation in the NMR spectrum is dependent on the different geometries of the two diastereomeric complexes formed between the enantiomers of the analyte and the enantiopure CSA.[1][2]

Q2: I've added a CSA, but I'm not seeing any separation of my enantiomeric signals. What are the common causes and how can I troubleshoot this?

A2: Several factors can lead to a lack of enantiomeric resolution. Here’s a systematic troubleshooting guide:

  • Inappropriate CSA Selection: The chosen CSA may not have suitable interaction sites (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) for your specific analyte.[3][4] It is often necessary to screen a library of CSAs to find an effective one for a new class of analyte.[1][2]

  • Suboptimal Concentration Ratio: The ratio of CSA to analyte is crucial. If the concentration of the CSA is too low, the equilibrium may not favor the formation of the diastereomeric complexes sufficiently to cause a noticeable chemical shift difference. Conversely, an excessively high concentration can lead to signal broadening. A good starting point is often a CSA to analyte molar ratio of 2:1.[1][2]

  • Solvent Interference: The solvent plays a critical role in the intermolecular interactions between the CSA and the analyte. Polar or coordinating solvents can compete for interaction sites, weakening the formation of the diastereomeric complexes.[3] For interactions reliant on hydrogen bonding, less polar solvents are generally preferred.[4]

  • Temperature Effects: Higher temperatures increase molecular motion and can disrupt the transient diastereomeric complexes, leading to an averaging of the signals.[4] Acquiring the spectrum at a lower temperature might improve resolution.

Q3: My peaks are broad after adding the CSA, making quantification difficult. What can I do to sharpen the signals?

A3: Peak broadening is a common issue and can often be addressed by:

  • Optimizing Concentrations: High concentrations of both the analyte and the CSA can lead to aggregation and increased solution viscosity, resulting in broader lines. Try reducing the overall concentration while maintaining an optimal CSA:analyte ratio.

  • Temperature Adjustment: As with peak separation, temperature affects signal width. Experiment with acquiring data at different temperatures to find an optimal balance between complex stability and molecular tumbling rate.

  • Consider Lanthanide Shift Reagents with Caution: Chiral lanthanide shift reagents can sometimes cause significant line broadening, especially on higher field NMR spectrometers.[1][2] While they can induce large chemical shift differences, they may not be suitable for all applications if high resolution is required.[1][2]

  • Utilize Advanced NMR Techniques: Pure shift NMR pulse sequences can be employed to collapse multiplets into singlets, which can significantly improve resolution and simplify spectra where signals are overlapped.[1][2]

Troubleshooting Guides

Guide 1: Systematic CSA Screening Workflow

This guide outlines a systematic approach to selecting an effective CSA for your analyte.

CSAScreeningWorkflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization cluster_fail Troubleshooting start Define Analyte & Concentration (e.g., 10 mM) prep_csa Prepare Stock Solutions of Diverse CSAs (e.g., 20 mM) start->prep_csa mix Mix Analyte with each CSA in separate NMR tubes prep_csa->mix acquire Acquire Automated 1H NMR Spectra mix->acquire analyze Identify CSAs showing any peak splitting acquire->analyze optimize Optimize CSA:Analyte ratio, temperature, and solvent for the best candidate(s) analyze->optimize Resolution observed no_split No peak splitting observed analyze->no_split No resolution broad_peaks Peaks are too broad analyze->broad_peaks Poor resolution quantify Quantify Enantiomeric Excess optimize->quantify re_screen Select a different set of CSAs no_split->re_screen broad_peaks->optimize

Caption: A workflow for systematic screening and optimization of chiral solvating agents.

Guide 2: Logic Tree for Troubleshooting Poor Peak Resolution

This diagram provides a logical path to diagnose and solve common issues encountered during experiments.

TroubleshootingLogic start Start: Poor Peak Resolution with CSA q_separation Are enantiomeric signals separated? start->q_separation q_broadening Are the separated signals broad? q_separation->q_broadening Yes sol_csa Screen different CSAs with diverse interaction mechanisms. q_separation->sol_csa No sol_conc_total Reduce overall sample concentration. q_broadening->sol_conc_total Yes end_good Successful Resolution q_broadening->end_good No sol_conc_ratio Vary CSA:Analyte molar ratio (e.g., 1:1, 2:1, 3:1). sol_csa->sol_conc_ratio sol_solvent Change to a less polar/non-coordinating solvent. sol_conc_ratio->sol_solvent sol_temp_no_sep Acquire spectrum at a lower temperature. sol_solvent->sol_temp_no_sep end_retry Re-evaluate CSA/Analyte System sol_temp_no_sep->end_retry sol_temp_broad Adjust temperature (higher or lower) to find optimal line shape. sol_conc_total->sol_temp_broad sol_pulse Use a pure shift NMR pulse sequence. sol_temp_broad->sol_pulse sol_pulse->end_good

Caption: A decision tree for troubleshooting suboptimal NMR peak resolution with CSAs.

Experimental Protocols & Data

Protocol 1: General Procedure for CSA Screening

This protocol provides a starting point for screening CSAs to find an effective agent for a given analyte.

  • Analyte Solution Preparation: Prepare a stock solution of your analyte in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 10 mM.[1][2]

  • CSA Solution Preparation: Prepare stock solutions of a diverse set of CSAs in the same deuterated solvent at a concentration of 20 mM.[1][2]

  • Sample Preparation: In individual NMR tubes, mix the analyte solution and a CSA solution. A common starting point is to use a 1:2 volume ratio to achieve a final concentration of approximately 10 mM analyte and 20 mM CSA, resulting in a 1:2 molar ratio.

  • NMR Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).[1][2]

  • Data Analysis: Examine the spectra for any separation of signals corresponding to the enantiomers of the analyte. The magnitude of the chemical shift difference (ΔΔδ) is a measure of the enantiodiscrimination.

Table 1: Example CSA Screening Conditions
ParameterRecommended Starting ValueRationale
Analyte Concentration10 mMSufficient for good signal-to-noise without excessive aggregation.[1][2]
CSA Concentration20 mMAn excess of CSA often favors the formation of diastereomeric complexes.[1][2]
SolventCDCl₃A common, non-polar solvent that facilitates many intermolecular interactions.
Temperature298 K (25 °C)A standard starting temperature; can be adjusted for optimization.
Protocol 2: Optimization of Enantiodiscrimination

Once a promising CSA has been identified, this protocol can be used to optimize the resolution.

  • CSA:Analyte Ratio Titration: Prepare a series of NMR samples with a constant analyte concentration and varying CSA concentrations to determine the optimal molar ratio that provides the best peak separation and minimal line broadening.

  • Temperature Variation: Acquire NMR spectra of the sample with the optimal CSA:analyte ratio at a range of temperatures (e.g., from 273 K to 313 K) to assess the effect on both chemical shift separation and peak width.

  • Solvent Effects: If resolution is still suboptimal, prepare samples in different deuterated solvents with varying polarities to investigate the impact of the solvent on the intermolecular interactions.

Table 2: Enantiodiscrimination Data for Selected CSAs and Analytes

The following table summarizes the non-equivalent chemical shift difference (ΔΔδ in ppm) for specific protons of an analyte in the presence of a CSA. A larger ΔΔδ indicates better separation.

AnalyteCSAAnalyte ProtonΔΔδ (ppm)Solvent
rac-N-3,5-dinitrobenzoylphenylglycine methyl esterIsosorbide-derived CSA (7c)o-DNB protons0.056CDCl₃
rac-N-3,5-dinitrobenzoylphenylglycine methyl esterIsosorbide-derived CSA (7c)NH proton0.159CDCl₃
Flurbiprofen(S,S)-Whelk-O--CDCl₃
2-amino-4-phenylbutaneEu(hfc)₃Diastereotopic H4 methylene0.25 & 0.22CDCl₃

Data adapted from relevant studies. The effectiveness of a CSA is highly dependent on the specific analyte.[1][2][3]

This technical support guide provides a foundational understanding and practical steps for improving peak resolution in NMR using chiral solvating agents. For more in-depth information, consulting the primary literature is recommended.

References

Technical Support Center: Optimizing N,N,N',N'-Tetramethyl-L-tartramide Concentration for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of N,N,N',N'-Tetramethyl-L-tartramide for Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for ¹H NMR?

A1: For a standard ¹H NMR spectrum of a small molecule like this compound, a starting concentration of 5-25 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is recommended.[1] This concentration range typically provides a good signal-to-noise ratio without significant peak broadening due to high viscosity or aggregation.

Q2: What is the recommended starting concentration for ¹³C NMR?

A2: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a higher concentration is generally required compared to ¹H NMR. A typical starting concentration for ¹³C NMR is 50-100 mg of this compound dissolved in 0.6-0.7 mL of solvent. For samples with limited solubility, a saturated solution may be necessary to obtain a spectrum in a reasonable amount of time.

Q3: In which deuterated solvents is this compound soluble?

A3: this compound is generally soluble in water and polar organic solvents such as alcohols, ketones, and esters. Therefore, suitable deuterated solvents include Deuterium Oxide (D₂O), Methanol-d₄, Ethanol-d₆, Acetone-d₆, and DMSO-d₆. Chloroform-d (CDCl₃) may also be a suitable solvent. The choice of solvent can affect the chemical shifts of the analyte, so consistency is key when comparing spectra.[2]

Q4: How can I improve the signal-to-noise ratio if my sample is too dilute?

A4: If the signal-to-noise ratio is poor due to low concentration, you can try the following:

  • Increase the number of scans: The signal-to-noise ratio improves with the square root of the number of scans. Doubling the signal-to-noise requires quadrupling the number of scans.[3]

  • Use a higher-field spectrometer: A spectrometer with a stronger magnetic field will provide better sensitivity.

  • Concentrate your sample: If solubility permits, carefully evaporate some of the solvent to increase the concentration. However, be cautious of exceeding the optimal concentration, which can lead to other issues.[2]

Q5: What should I do if the NMR peaks are broad?

A5: Broad peaks in an NMR spectrum can be caused by several factors:

  • High Concentration: Overly concentrated samples can be viscous, leading to broader lines.[2][4] Diluting the sample can often resolve this issue.[4]

  • Poor Shimming: The magnetic field homogeneity greatly affects peak sharpness. Ensure the spectrometer is properly shimmed.[5]

  • Presence of Particulate Matter: Undissolved solids will disrupt the magnetic field homogeneity. Always filter your NMR sample through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[6] Ensure your sample and glassware are clean.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, such as conformational changes or proton exchange with the solvent, the peaks can broaden.[7] Acquiring spectra at different temperatures (Variable Temperature NMR) can help to investigate this phenomenon.[5]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the preparation and analysis of this compound NMR samples.

Guide 1: Poor Solubility
Symptom Possible Cause Recommended Action
Solid particles are visible in the NMR tube.The compound has low solubility in the chosen solvent.Try a different deuterated solvent. For this compound, polar solvents like DMSO-d₆ or Methanol-d₄ are good alternatives to CDCl₃.[2]
The solution is cloudy or hazy.Microscopic, undissolved particles are present.Filter the sample through a Pasteur pipette with a tight plug of glass wool.
The sample precipitates over time or at lower temperatures.The compound has limited solubility under the experimental conditions.Consider gentle heating or sonication to aid dissolution. If the issue persists, a more suitable solvent should be selected. For variable temperature studies, ensure the compound remains soluble across the entire temperature range.
Guide 2: Low Signal-to-Noise Ratio
Symptom Possible Cause Recommended Action
Peaks are barely visible above the baseline noise.The sample concentration is too low.If solubility allows, prepare a more concentrated sample. If the amount of material is limited, use the minimum amount of solvent necessary to achieve the required sample height in the NMR tube (typically 4-5 cm).[8]
Insufficient number of scans for the given concentration.Increase the number of scans. For ¹³C NMR, this is often necessary.[3]
Poor probe tuning.Ensure the NMR probe is correctly tuned and matched for the nucleus being observed.
Guide 3: Broad or Distorted Peaks
Symptom Possible Cause Recommended Action
All peaks in the spectrum are broad.The sample is too concentrated, leading to high viscosity.Dilute the sample.[4]
The magnetic field is not homogeneous (poor shimming).Re-shim the spectrometer. If using an automated shimming routine, a manual adjustment may be necessary.[5]
The sample contains suspended particles.Re-prepare the sample, ensuring it is filtered.
Specific peaks are broad while others are sharp.Chemical exchange is occurring.Perform variable temperature NMR experiments to see if the peaks sharpen or coalesce at different temperatures.[5]
The presence of paramagnetic impurities.Ensure the sample is pure and that all glassware, including the NMR tube and cap, are thoroughly cleaned.[6]

Experimental Protocols

Protocol 1: Preparation of an NMR Sample of this compound
  • Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For ¹H NMR, start with 5-25 mg; for ¹³C NMR, start with 50-100 mg.[1]

  • Add Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Dissolve the Sample: Gently swirl or vortex the vial to dissolve the compound completely. If necessary, gentle warming or sonication can be used, but be cautious of solvent evaporation.

  • Filter and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.

  • Check Sample Height: Ensure the height of the solution in the NMR tube is between 4 and 5 cm.[1]

  • Cap and Clean: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Visualizations

logical_relationship Logical Relationship for NMR Sample Optimization cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis cluster_troubleshoot Troubleshooting start Start: Define NMR Experiment (¹H, ¹³C, etc.) weigh Weigh Analyte (e.g., 5-25 mg for ¹H) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire Spectrum filter->acquire analyze Analyze Spectrum: - Signal-to-Noise - Peak Shape acquire->analyze decision Is Spectrum Optimal? analyze->decision low_sn Low S/N: - Increase Scans - Increase Concentration decision->low_sn No (Low S/N) broad_peaks Broad Peaks: - Dilute Sample - Re-shim - Check for Particulates decision->broad_peaks No (Broad Peaks) end End: Optimal Spectrum Obtained decision->end Yes low_sn->acquire broad_peaks->acquire

Caption: A logical workflow for optimizing the concentration of an NMR sample.

experimental_workflow Experimental Workflow for Concentration Optimization cluster_high_conc If Peaks are Broad cluster_low_conc If Signal is Weak prep_initial Prepare Initial Sample (e.g., 10 mg in 0.6 mL) acquire_initial Acquire Initial Spectrum prep_initial->acquire_initial eval_initial Evaluate Initial Spectrum acquire_initial->eval_initial dilute Dilute Sample (e.g., add 0.1 mL solvent) eval_initial->dilute Broad Peaks increase_scans Increase Number of Scans eval_initial->increase_scans Low S/N optimal Optimal Spectrum Achieved eval_initial->optimal Good S/N & Sharp Peaks acquire_dilute Re-acquire Spectrum dilute->acquire_dilute eval_dilute Evaluate Diluted Spectrum acquire_dilute->eval_dilute eval_dilute->dilute Still Broad eval_dilute->optimal Improved acquire_more_scans Re-acquire Spectrum increase_scans->acquire_more_scans eval_more_scans Evaluate New Spectrum acquire_more_scans->eval_more_scans eval_more_scans->increase_scans Still Low S/N eval_more_scans->optimal S/N Acceptable

Caption: A step-by-step experimental workflow for optimizing sample concentration.

References

temperature effects on NMR spectra with N,N,N',N'-Tetramethyl-L-tartramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to study the effects of temperature on N,N,N',N'-Tetramethyl-L-tartramide. This molecule contains two N,N-dimethylamide groups, which exhibit interesting dynamic behavior that can be probed by variable temperature (VT) NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why do the N-methyl groups of this compound show complex signals in the ¹H NMR spectrum at room temperature?

A1: The complexity arises from restricted rotation around the amide C-N bonds. Due to resonance, the C-N bond has partial double-bond character, which hinders free rotation.[1][2] This makes the two methyl groups on each nitrogen atom chemically non-equivalent. One methyl group is cis and the other is trans to the carbonyl oxygen, leading to separate signals for each in the NMR spectrum. Since the molecule is C₂-symmetric, you will observe two sets of these signals for the two amide groups.

Q2: I'm observing significant broadening of the N-methyl signals as I increase the temperature of my NMR experiment. Is this normal?

A2: Yes, this is an expected and important phenomenon. As the temperature increases, the rate of rotation around the C-N amide bond increases. When the rate of this rotation becomes comparable to the NMR timescale, the distinct signals for the cis and trans methyl groups begin to broaden and move closer to each other.[3][4] This process is known as chemical exchange.

Q3: At a certain high temperature, the two broad signals for the N-methyl groups merged into a single sharp peak. What is this temperature called and what does it signify?

A3: This temperature is known as the coalescence temperature (Tc) . At this point, the rotation around the C-N bond is so rapid that the NMR spectrometer can no longer distinguish between the two different methyl environments. The instrument effectively "sees" an average environment, resulting in a single, time-averaged signal.[5][6]

Q4: How can I use the coalescence temperature and other data from my VT-NMR experiment to get quantitative information?

A4: Variable temperature NMR is a powerful technique for determining the thermodynamic and kinetic parameters of dynamic processes.[6] From the coalescence temperature (Tc) and the separation of the chemical shifts of the two signals at low temperature (Δν), you can calculate the free energy of activation (ΔG‡) for the rotational barrier of the amide bond. This provides quantitative insight into the flexibility of the molecule.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor signal resolution at low temperatures. Sample precipitation or increased viscosity of the solvent.Choose a solvent with a low freezing point (e.g., deuterated methanol, deuterated toluene). Ensure your sample concentration is not too high.
Inaccurate temperature readings. The spectrometer's temperature calibration is off.Calibrate the probe using a standard NMR thermometer sample, such as methanol or ethylene glycol, before starting your experiment.
Cannot reach coalescence within the safe temperature range of the solvent/probe. The rotational barrier is very high. The solvent boiling point is too low.Consider using a higher-boiling point solvent (e.g., deuterated dimethyl sulfoxide, deuterated nitrobenzene). Ensure you do not exceed the maximum recommended temperature for the NMR probe.
Observed chemical shift of signals changes with temperature. This is a normal physical phenomenon.This is expected and is not an error. The chemical shifts of many nuclei are inherently temperature-dependent.[8] Record the exact temperature for each spectrum acquired.
Line shape analysis gives inconsistent results for the rotational barrier. Poor signal-to-noise ratio. Incorrectly determined coalescence temperature or peak separation.Acquire more scans to improve the signal-to-noise ratio. Carefully determine the chemical shift difference at a temperature well below coalescence where rotation is slow. Ensure accurate determination of the coalescence temperature.

Quantitative Data Summary

The following table presents illustrative data for a variable temperature ¹H NMR experiment on this compound in a suitable solvent (e.g., DMSO-d₆).

Temperature (K)N-CH₃ Signal 1 (ppm)N-CH₃ Signal 2 (ppm)Appearance
2982.952.80Two sharp singlets
3302.942.81Two slightly broadened singlets
3502.922.83Two very broad signals
365 (Tc)\multicolumn{2}{c}{2.875}One broad singlet (Coalescence)
380\multicolumn{2}{c}{2.875}One sharp singlet

Experimental Protocol: Variable Temperature (VT) NMR

Objective: To observe the effects of temperature on the ¹H NMR spectrum of this compound and determine the coalescence temperature for the N-methyl groups.

Materials:

  • This compound

  • Deuterated solvent with a wide temperature range (e.g., DMSO-d₆)

  • NMR spectrometer equipped with a variable temperature unit

  • NMR tube

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at an appropriate concentration (e.g., 10-20 mg/mL).

  • Spectrometer Setup:

    • Insert the sample into the NMR probe.

    • Lock and shim the spectrometer at room temperature to obtain good field homogeneity.

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Spectra:

    • Gradually decrease the temperature of the probe in increments (e.g., 10 K).

    • Allow the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a ¹H NMR spectrum at each temperature point until the two N-methyl signals are sharp and well-resolved.

  • High-Temperature Spectra:

    • Return the spectrometer to room temperature.

    • Gradually increase the temperature in increments (e.g., 5-10 K).

    • Allow the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a ¹H NMR spectrum at each temperature, paying close attention to the region of the N-methyl signals.

    • Continue increasing the temperature until the two signals broaden, coalesce into a single peak, and then sharpen again.

  • Data Analysis:

    • Process all spectra consistently (phasing, baseline correction).

    • Identify the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.

    • From the low-temperature spectrum, determine the chemical shift difference (Δν in Hz) between the two N-methyl signals.

Visualizations

G cluster_low_temp Low Temperature (Slow Exchange) cluster_high_temp High Temperature (Fast Exchange) A Conformer A (N-Me cis/trans) B Conformer B (N-Me trans/cis) AB Time-Averaged Conformation A->AB Increase T spec_low ¹H NMR Spectrum: Two sharp signals for N-Me groups AB->A Decrease T spec_high ¹H NMR Spectrum: One sharp signal for N-Me groups

Caption: Dynamic equilibrium of this compound conformers at different temperatures.

VT_NMR_Workflow prep 1. Sample Preparation (Compound in d-solvent) setup 2. Spectrometer Setup (Lock, Shim at RT) prep->setup rt_spec 3. Acquire Reference Spectrum (Room Temperature) setup->rt_spec temp_change 4. Change Temperature (Allow to equilibrate) rt_spec->temp_change acquire_spec 5. Acquire Spectrum (At new temperature) temp_change->acquire_spec loop 6. Repeat steps 4-5 (Across desired range) acquire_spec->loop loop->temp_change Next Temp. analysis 7. Data Analysis (Identify Tc, Δν) loop->analysis calc 8. Calculate ΔG‡ analysis->calc

References

avoiding signal overlap in chiral NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral NMR analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to signal overlap in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal overlap in chiral NMR analysis and why is it a problem?

A1: In chiral NMR analysis, the goal is to distinguish between enantiomers. In an achiral environment, enantiomers are isochronous, meaning their NMR signals are identical and completely overlap.[1] To differentiate them, a chiral environment is created, typically by adding a chiral auxiliary, to form diastereomeric complexes.[1][2] Signal overlap occurs when the resulting signals for these diastereomers are not sufficiently separated in the NMR spectrum.[3][4] This is problematic because it prevents accurate integration of the signals, making it difficult or impossible to determine the enantiomeric excess (ee) or purity of the sample.[4] Severe overlap can obscure coupling patterns and hinder the complete structural elucidation of the individual enantiomers.[5]

Q2: What are the primary strategies to overcome signal overlap?

A2: The main strategies involve creating or enhancing the chemical shift difference (anisochrony) between the diastereomeric species. These methods include:

  • Using Chiral Derivatizing Agents (CDAs): These agents covalently bond to the analyte, converting the enantiomers into diastereomers with distinct NMR spectra.[1][2]

  • Using Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[1][6][7] This interaction is often in a fast exchange regime on the NMR timescale.

  • Using Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes cause large changes in the chemical shifts of nearby nuclei, which can effectively spread out and resolve overlapping signals.[8][9][10] The magnitude of the shift is dependent on the distance and angle from the lanthanide ion.[11]

  • Optimizing NMR Parameters: Adjusting acquisition parameters like temperature, solvent, and magnetic field strength can influence the chemical shifts and improve resolution.[5][12]

  • Utilizing Different Nuclei: Analyzing nuclei other than ¹H, such as ¹⁹F, ³¹P, or ¹³C, can be beneficial as they often have a larger chemical shift dispersion, reducing the likelihood of overlap.[1]

Q3: What is the difference between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?

A3: The fundamental difference lies in the nature of the interaction with the analyte.

  • Chiral Derivatizing Agents (CDAs) form a stable, covalent bond with the analyte. This requires a reactive functional group on the analyte (e.g., alcohol, amine, carboxylic acid). The process creates two distinct diastereomeric molecules that can be analyzed.[1][2][13]

  • Chiral Solvating Agents (CSAs) interact with the analyte through weaker, non-covalent forces (e.g., hydrogen bonds, dipole-dipole interactions, ion pairing) to form transient diastereomeric complexes in solution.[1][6][7][14] This method is non-destructive and generally requires less sample preparation than derivatization.[6]

Below is a diagram illustrating the two distinct mechanisms.

G cluster_cda Chiral Derivatizing Agent (CDA) Pathway cluster_csa Chiral Solvating Agent (CSA) Pathway Analyte_R Analyte (R) Diastereomer_RR Diastereomer (R,R') Analyte_R->Diastereomer_RR Covalent Bond Analyte_S Analyte (S) Diastereomer_SR Diastereomer (S,R') Analyte_S->Diastereomer_SR Covalent Bond CDA CDA (R') CDA->Diastereomer_RR CDA->Diastereomer_SR NMR_CDA Distinct NMR Signals Diastereomer_RR->NMR_CDA Diastereomer_SR->NMR_CDA Analyte_R_CSA Analyte (R) Complex_RR Complex (R,R') Analyte_R_CSA->Complex_RR Non-Covalent Interaction (Fast Exchange) Analyte_S_CSA Analyte (S) Complex_SR Complex (S,R') Analyte_S_CSA->Complex_SR Non-Covalent Interaction (Fast Exchange) CSA CSA (R') CSA->Complex_RR CSA->Complex_SR NMR_CSA Distinct, Averaged NMR Signals Complex_RR->NMR_CSA Complex_SR->NMR_CSA

Caption: Mechanisms of Chiral Derivatizing vs. Solvating Agents.

Q4: When should I use a Lanthanide Shift Reagent (LSR)?

A4: Lanthanide Shift Reagents (LSRs) are particularly useful when you have severe signal crowding or overlap in a spectrum.[3][8] They should be considered when other methods, like changing solvents or using standard CSAs, have failed to provide adequate resolution. LSRs are Lewis acids that coordinate to basic functional groups (e.g., alcohols, ketones, amines) in the analyte.[8][15] Chiral LSRs, such as Eu(hfc)₃, can resolve signals of enantiomers by forming diastereomeric complexes that exhibit large, differential chemical shifts.[10][11] However, they can also cause significant line broadening, which may decrease resolution and complicate integration.[8]

Troubleshooting Guides

Problem: My enantiomeric signals are completely overlapped in the ¹H NMR spectrum. What should I do first?

This guide provides a systematic workflow to address signal overlap, starting with the simplest methods.

G start Start: Overlapped Enantiomeric Signals change_solvent 1. Change Solvent (e.g., CDCl₃ to C₆D₆) start->change_solvent check1 Signals Resolved? change_solvent->check1 add_csa 2. Add Chiral Solvating Agent (CSA) check1->add_csa No success Success: Quantify ee check1->success Yes check2 Signals Resolved? add_csa->check2 use_lsr 3. Use Chiral Lanthanide Shift Reagent (LSR) check2->use_lsr No check2->success Yes check3 Signals Resolved? use_lsr->check3 use_cda 4. Use Chiral Derivatizing Agent (CDA) check3->use_cda No check3->success Yes check4 Signals Resolved? use_cda->check4 advanced_nmr 5. Advanced NMR - Higher Field Strength - 2D NMR (e.g., HSQC) - Different Nucleus (¹⁹F, ³¹P) check4->advanced_nmr No check4->success Yes advanced_nmr->success fail Consult Specialist advanced_nmr->fail

Caption: Decision workflow for resolving overlapped chiral NMR signals.

Problem: I've added a Chiral Solvating Agent (CSA), but the signals are still not resolved. What are the next steps?

Answer: If initial addition of a CSA is unsuccessful, several parameters can be optimized.

  • Increase CSA Concentration: The magnitude of the chemical shift difference (ΔΔδ) can be dependent on the concentration of the CSA. Incrementally increase the CSA-to-analyte molar ratio (e.g., from 1:1 to 2:1 or higher) and monitor the spectral changes.

  • Change the Solvent: The solvent plays a critical role in the non-covalent interactions between the CSA and the analyte. A change from a non-polar solvent (like CDCl₃) to a more polar or aromatic one (like acetone-d₆ or benzene-d₆) can alter the interactions and improve resolution.[5][16]

  • Lower the Temperature: At lower temperatures, the transient diastereomeric complexes may become more stable or spend more time in a specific conformation, leading to larger chemical shift differences. Acquire spectra at progressively lower temperatures (e.g., 25°C, 0°C, -20°C).

  • Try a Different CSA: The "lock-and-key" principle is crucial. The structural and electronic properties of the CSA must be complementary to the analyte. If one CSA fails, try another with a different structural backbone or interaction sites (e.g., one that relies on π-π stacking vs. one that uses hydrogen bonding).[6][7]

Problem: My baseline is distorted and I'm seeing broad peaks after adding a shift reagent. How can I fix this?

Answer: Peak broadening and baseline distortion are common issues when using paramagnetic Lanthanide Shift Reagents (LSRs).[8]

  • Reduce LSR Concentration: Excessive amounts of LSR are a primary cause of line broadening. The goal is to use the minimum amount necessary to achieve signal separation. Titrate the analyte solution with small, successive additions of the LSR and acquire a spectrum after each addition to find the optimal concentration.

  • Ensure an Anhydrous Sample: LSRs are Lewis acids and are extremely sensitive to water.[8] Moisture in the sample or solvent will preferentially coordinate to the LSR, reducing its effectiveness and potentially causing precipitation or broadening. Use a freshly opened ampoule of deuterated solvent or dry the solvent over molecular sieves. Ensure the NMR tube and all glassware are scrupulously dried.[17][18]

  • Check for Impurities: Other Lewis basic impurities in your sample can compete with the analyte for coordination to the LSR, leading to complex and broad spectra. Ensure your sample is of high purity before adding the shift reagent.

Data & Protocols

Comparative Effectiveness of Chiral Auxiliaries

The effectiveness of a chiral auxiliary is often measured by the chemical shift non-equivalence (ΔΔδ, in ppm) it induces between the signals of the two enantiomers. A larger ΔΔδ value indicates better separation. The table below provides typical ranges for different methods.

MethodChiral Auxiliary TypeTypical ΔΔδ (ppm) in ¹H NMRKey Considerations
Solvation Chiral Solvating Agents (CSAs)0.01 - 0.15[6]Non-destructive; sensitive to solvent, temperature, and concentration.
Derivatization Chiral Derivatizing Agents (CDAs)0.05 - 0.50+Requires reactive group; potential for kinetic resolution or racemization.[2]
Shift Reagent Chiral Lanthanide Shift Reagents (LSRs)0.10 - 1.00+[16]Can cause significant line broadening; requires anhydrous conditions.[8]
Experimental Protocols

Protocol 1: Using a Chiral Solvating Agent (CSA)

This protocol outlines the general steps for using a CSA to determine enantiomeric excess.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the racemic or scalemic analyte in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.[18]

    • The typical analyte concentration is 10-30 mM.[6]

  • Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone. This serves as a reference.

  • Add the CSA:

    • Prepare a stock solution of the chosen CSA.

    • Add an equimolar amount (1.0 equivalent) of the CSA to the NMR tube containing the analyte.

  • Acquire Analysis Spectrum:

    • Gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire the ¹H NMR spectrum. Compare the signals of interest to the reference spectrum to identify the split peaks corresponding to the two enantiomers.

  • Optimization (if needed): If resolution is poor, adjust the CSA:analyte ratio, change the solvent, or acquire the spectrum at a lower temperature as described in the troubleshooting guide.

  • Quantification: Carefully integrate the well-resolved, non-overlapping signals corresponding to each enantiomer to calculate the enantiomeric ratio.

Protocol 2: Using a Chiral Derivatizing Agent (CDA)

This protocol describes the derivatization of a chiral alcohol with Mosher's acid chloride, a common CDA.

  • Reaction Setup:

    • In a dry vial, dissolve the chiral alcohol (1.0 equiv.) and a non-nucleophilic base (e.g., pyridine or DMAP, 1.5 equiv.) in a dry, inert solvent (e.g., CH₂Cl₂ or CCl₄).

    • In a separate vial, dissolve the enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride, 1.1 equiv.) in the same solvent.

  • Derivatization:

    • Slowly add the CDA solution to the alcohol solution at 0°C.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS). It is crucial that the reaction goes to 100% conversion to avoid kinetic resolution, which would skew the measured enantiomeric ratio.[2]

  • Workup and Purification:

    • Quench the reaction with a small amount of water or saturated NaHCO₃ solution.

    • Extract the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the resulting diastereomeric esters via flash column chromatography to remove excess reagents and byproducts.

  • NMR Analysis:

    • Dissolve the purified diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H or ¹⁹F NMR spectrum (Mosher's esters contain fluorine).

    • Identify well-resolved signals and integrate them to determine the diastereomeric (and thus the original enantiomeric) ratio.

References

Technical Support Center: N,N,N',N'-Tetramethyl-L-tartramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-L-tartramide.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a white crystalline powder.[1] It is primarily used as a chiral ligand for catalysts in asymmetric synthesis, aiding in the creation of chiral drugs and other specialized chemicals.[1]

Data Presentation: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC8H16N2O4[2][3]
Molecular Weight204.22 g/mol [2][4][5]
Melting Point184-186 °C[3][4][6]
AppearanceWhite crystalline powder[1]
Optical Activity[α]20/D +46°, c = 3 in ethanol[4][5]
Assay≥98%[4][5]

Q2: What is the solubility profile of this compound?

It is soluble in water and polar organic solvents such as alcohols, ketones, and esters.[1] Due to its polar nature, it is expected to have low solubility in nonpolar organic solvents.

Data Presentation: Predicted Solubility

SolventPredicted SolubilityRationale
WaterSoluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
AcetoneSoluble[1]
Ethyl AcetateSoluble[1]
DichloromethaneSparingly SolubleLower polarity than the tartramide.
TolueneInsolubleNonpolar solvent.
HexaneInsolubleNonpolar solvent.

Q3: How should I properly store and handle this compound?

Store in a dry, cool environment away from sources of ignition and combustible materials.[1] It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[7][8] Personal protective equipment, including safety glasses and gloves, should be worn.[1][5] Avoid breathing dust and contact with skin and eyes.[3][9]

Q4: What are the common applications of this compound?

The primary application is as a chiral ligand in asymmetric catalysis.[1] It complexes with transition metals to control the stereoselectivity of reactions, which is crucial in the synthesis of chiral drugs and agrochemicals.[1] It serves as a versatile chiral building block derived from L-tartaric acid for the synthesis of bioactive molecules.[10]

Troubleshooting Guides

Problem 1: Low yield or poor enantioselectivity in my asymmetric synthesis.

Low yields or a lack of stereocontrol can arise from several factors. This guide will help you diagnose the potential issues.

Logical Relationship: Troubleshooting Low Yield/Selectivity

G start Low Yield or Poor Enantioselectivity reagent_purity Check Reagent Purity start->reagent_purity reaction_conditions Verify Reaction Conditions start->reaction_conditions ligand_integrity Assess Ligand Integrity start->ligand_integrity hplc_nmr Analyze Tartramide by HPLC/NMR reagent_purity->hplc_nmr Impurity Suspected temp_check Confirm Temperature and Solvent Degassing reaction_conditions->temp_check Incorrect Parameters? storage_check Review Storage Conditions (Moisture/Air) ligand_integrity->storage_check Degradation Possible purify_reagent Purify Tartramide (Recrystallization) hplc_nmr->purify_reagent Purity <98% optimize Re-optimize Reaction Parameters temp_check->optimize Conditions Off new_ligand Use Fresh Batch of Tartramide storage_check->new_ligand Improper Storage G start Reaction Work-up extraction Aqueous Extraction start->extraction Product is nonpolar chromatography Column Chromatography start->chromatography Product has different polarity crystallization Crystallization start->crystallization Product is crystalline wash Wash with dilute acid (e.g., 1M HCl) to protonate and extract amide extraction->wash Tartramide remains silica Silica gel chromatography. Use a gradient elution (e.g., Hexane to Ethyl Acetate) chromatography->silica Standard approach solvent_screen Perform solvent screen to find a system where product is sparingly soluble and tartramide is highly soluble crystallization->solvent_screen Difficulty crystallizing final_product Pure Product wash->final_product Successful silica->final_product Successful solvent_screen->final_product Successful G start L-Tartaric Acid esterification Esterification (e.g., MeOH, H+) start->esterification diester Dimethyl L-tartrate esterification->diester amidation Amidation (Dimethylamine) diester->amidation product N,N,N',N'-Tetramethyl- L-tartramide amidation->product

References

Validation & Comparative

A Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Excess (ee) Determination: N,N,N',N'-Tetramethyl-L-tartramide vs. Mosher's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a cornerstone of modern stereoselective synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this critical analysis. This guide provides a detailed comparison of the well-established Mosher's acid with the less ubiquitous N,N,N',N'-tetramethyl-L-tartramide, offering insights into their principles of operation, experimental protocols, and, where available, performance data.

Introduction to Chiral Derivatizing Agents in NMR

Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR spectroscopy in an achiral environment. Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched analyte to form a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess of the original sample.

Mosher's Acid: The Gold Standard

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the ee and absolute configuration of chiral alcohols and amines.[1] Its popularity stems from its reliable performance and the presence of the trifluoromethyl (-CF3) group, which provides a sensitive probe for ¹⁹F NMR spectroscopy, often leading to simplified spectra with baseline-separated signals.[1]

Principle of Action

Mosher's acid is typically converted to its more reactive acid chloride, which then reacts with the chiral analyte (e.g., an alcohol or amine) to form diastereomeric esters or amides. The anisotropic effect of the phenyl group in the resulting diastereomers leads to differential shielding of the protons in the analyte's vicinity, resulting in distinct chemical shifts (Δδ).

Performance Data

The effectiveness of Mosher's acid is well-documented, with numerous studies reporting significant chemical shift differences (Δδ) for a wide range of substrates. This allows for accurate integration and reliable ee determination.

FeatureMosher's Acid (MTPA)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.
Sensitivity Generally lower than chromatographic methods but sufficient for most applications.
Accuracy for ee Can be less accurate than chiral chromatography due to potential peak overlap and integration errors, but generally reliable with well-resolved signals.
Sample Requirement Typically requires milligram quantities of the sample.
Key Advantage The -CF3 group allows for sensitive ¹⁹F NMR analysis, which often provides a clean background and large chemical shift differences.
Potential Disadvantages The derivatization reaction may not go to completion, and the presence of the chiral agent can complicate the ¹H NMR spectrum.
Experimental Protocol: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

This protocol outlines the general procedure for the preparation of Mosher's esters for NMR analysis.

Materials:

  • Chiral alcohol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction by NMR until completion (typically 2-6 hours).

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ee can be calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Mosher_Acid_Workflow cluster_reagents Reagents cluster_reaction Derivatization cluster_analysis Analysis chiral_analyte Chiral Analyte (Alcohol or Amine) reaction Reaction in NMR Tube (Room Temperature) chiral_analyte->reaction mosher_chloride (R)- or (S)-Mosher's Acid Chloride mosher_chloride->reaction base Base (e.g., Pyridine) base->reaction solvent Anhydrous Deuterated Solvent solvent->reaction nmr ¹H or ¹⁹F NMR Spectroscopy reaction->nmr Formation of Diastereomers integration Signal Integration nmr->integration ee_calc ee Calculation integration->ee_calc

Workflow for ee determination using Mosher's acid.

This compound: An Alternative Chiral Auxiliary

This compound is a C₂-symmetric chiral diamide derived from L-tartaric acid. While it has been utilized in chiral synthesis and as a chiral ligand for catalysts, its application as a chiral derivatizing agent for NMR-based ee determination is not as extensively documented as Mosher's acid. However, its rigid, chiral scaffold presents potential for inducing significant chemical shift differences in diastereomeric derivatives.

Principle of Action

Similar to Mosher's acid, this compound would be expected to react with a chiral analyte containing a suitable functional group (e.g., a carboxylic acid to form an ester, or an isocyanate to form a urea derivative). The C₂-symmetric and stereochemically defined environment of the tartramide would then create distinct magnetic environments for the nuclei of the two enantiomers of the analyte, leading to separable signals in the NMR spectrum.

Performance Data
FeatureThis compound
Principle Presumed to be covalent derivatization to form diastereomers.
Primary Output Expected to be a ¹H NMR spectrum with distinct signals for each diastereomer.
Sensitivity Unknown without experimental data.
Accuracy for ee Unknown without experimental data.
Sample Requirement Likely to be in the milligram range.
Key Advantage Derived from readily available and inexpensive L-tartaric acid. The C₂-symmetric structure may offer a well-defined chiral environment.
Potential Disadvantages Lack of a strong NMR probe like the -CF3 group in Mosher's acid. The derivatization chemistry might be less straightforward than with an acid chloride.
Hypothetical Experimental Protocol: Derivatization of a Chiral Carboxylic Acid

The following is a generalized, hypothetical protocol for the use of this compound as a CDA with a chiral carboxylic acid, forming a diastereomeric ester. This protocol is for illustrative purposes only, as a specific, validated method has not been identified in the literature.

Materials:

  • Chiral carboxylic acid

  • This compound

  • Coupling agent (e.g., DCC or EDC)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Derivatization:

    • In a clean, dry NMR tube, dissolve the chiral carboxylic acid and a slight molar excess of this compound in the deuterated solvent.

    • Add a coupling agent to facilitate ester formation.

    • Allow the reaction to proceed at room temperature, monitoring by NMR.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

    • Identify and assign the signals corresponding to the two diastereomeric esters.

    • Integrate a pair of well-resolved signals to determine the enantiomeric excess.

Tartramide_Workflow cluster_reagents Reagents cluster_reaction Derivatization cluster_analysis Analysis chiral_analyte Chiral Analyte (e.g., Carboxylic Acid) reaction Reaction in NMR Tube chiral_analyte->reaction tartramide N,N,N',N'-Tetramethyl- L-tartramide tartramide->reaction coupling Coupling Agent coupling->reaction solvent Deuterated Solvent solvent->reaction nmr ¹H NMR Spectroscopy reaction->nmr Formation of Diastereomers integration Signal Integration nmr->integration ee_calc ee Calculation integration->ee_calc

Hypothetical workflow for ee determination using a tartramide CDA.

Conclusion and Recommendations

Mosher's acid remains the preeminent and extensively validated chiral derivatizing agent for the NMR-based determination of enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] Its reliability, coupled with the advantages of ¹⁹F NMR, makes it the first choice for many applications.

This compound, while possessing an interesting chiral structure, is not a well-established CDA for routine ee determination by NMR. The lack of published protocols and comparative performance data makes its application for this purpose speculative at present. Researchers seeking alternatives to Mosher's acid may need to undertake significant methods development to validate the use of this and other less common chiral derivatizing agents.

For professionals in drug development and other fields requiring robust and validated analytical methods, Mosher's acid is the recommended choice due to the extensive body of literature supporting its use and the predictability of its performance. Further research is warranted to explore the potential of this compound and other tartaric acid derivatives as practical chiral derivatizing agents for NMR spectroscopy.

References

A Comparative Guide to Chiral Solvating Agents for Alcohols in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Determining the enantiomeric purity of chiral alcohols is a critical step in synthetic chemistry and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid and convenient method for this analysis, circumventing the need for covalent derivatization.[1][2] This guide provides an objective comparison of common CSAs for the enantiodiscrimination of alcohols, supported by experimental data and detailed protocols.

Principle of Chiral Recognition by CSAs

The fundamental principle behind the use of CSAs is the formation of transient, diastereomeric complexes between the chiral analyte (the alcohol) and the enantiopure CSA. These diastereomeric complexes are formed through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking.[1][3] Due to their different spatial arrangements, the corresponding nuclei of the alcohol enantiomers experience different magnetic environments, leading to separate signals in the NMR spectrum. The difference in the chemical shift (Δδ) between the signals of the two enantiomers allows for the quantification of the enantiomeric excess (ee).[4]

Performance Comparison of Chiral Solvating Agents for Alcohols

The effectiveness of a CSA is highly dependent on the specific structure of the chiral alcohol. While a universal CSA for all alcohols does not exist, certain agents have demonstrated broader applicability or superior performance for specific subclasses of alcohols. The table below summarizes quantitative data for selected CSAs.

Chiral Solvating Agent (CSA)Chiral Alcohol AnalyteObserved ProtonΔΔδ (ppm)SolventReference
[Ga-L1]Na 1-PhenylethanolCHOH0.041CD₃CN[5]
[Ga-L1]Na 1-Phenyl-1-propanolCHOH0.033CD₃CN[5]
[Ga-L1]Na 1-Phenyl-1-butanolCHOH0.041CD₃CN[5]
[Ga-L1]Na 1-(1-Naphthyl)ethanolCHOH0.036CD₃CN[5]
(S,S)-Whelk-O Reagent General Alcohols-Generally lowCDCl₃[6]
Quinine General Alcohols-Generally lowCDCl₃[6]
Isosorbide/Isomannide Derivatives 2,2,2-trifluoro-1-(9-anthryl)ethanol-No discrimination observedCDCl₃[3]

Note: A high-throughput screening of 32 CSAs demonstrated that alcohols were among the least effectively differentiated classes of compounds, highlighting the challenge in finding broadly effective CSAs for this functional group.[6]

Experimental Workflow and Methodologies

The determination of enantiomeric excess using a CSA and NMR spectroscopy follows a straightforward workflow.

G Figure 1: Experimental Workflow for Enantiomeric Excess Determination using CSAs A Prepare Analyte Solution (e.g., 10 mM in CDCl3) B Add Chiral Solvating Agent (e.g., 20 mM) A->B Directly in NMR tube C Acquire 1H NMR Spectrum B->C Vortex and equilibrate D Process and Analyze Spectrum C->D E Identify Diastereomeric Peaks D->E F Integrate and Calculate Enantiomeric Excess E->F

Caption: Figure 1: A generalized workflow for determining the enantiomeric excess of a chiral alcohol using a chiral solvating agent and NMR spectroscopy.

Detailed Experimental Protocol

This protocol provides a general procedure for the use of a CSA for the determination of the enantiomeric excess of a chiral alcohol by ¹H NMR spectroscopy.

Materials:

  • Chiral alcohol analyte

  • Chiral Solvating Agent (CSA)

  • Deuterated solvent (e.g., CDCl₃, CD₃CN)

  • NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer

Procedure:

  • Preparation of the Analyte Solution: Prepare a stock solution of the chiral alcohol in the chosen deuterated solvent. A typical concentration is 10 mM.[6]

  • Sample Preparation for NMR Analysis:

    • In a clean, dry NMR tube, add a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Add the required amount of the chiral alcohol analyte to achieve the desired final concentration (e.g., 10 mM).

    • Add the Chiral Solvating Agent (CSA). A CSA-to-analyte molar ratio of 2:1 is often a good starting point (e.g., a final concentration of 20 mM for the CSA).[6]

    • Cap the NMR tube and gently vortex or invert several times to ensure thorough mixing.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate to the probe temperature (typically 298 K).

    • Acquire a standard ¹H NMR spectrum. The number of scans will depend on the concentration of the analyte and the sensitivity of the instrument.

  • Data Processing and Analysis:

    • Process the acquired FID (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the resulting spectrum.

    • Identify a well-resolved signal corresponding to a proton near the stereocenter of the alcohol (e.g., the methine proton of the carbinol group).

    • Observe the splitting of this signal into two distinct peaks, representing the two diastereomeric complexes.

    • Integrate the areas of the two separated peaks.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Logical Relationships in Chiral Analysis

The choice of CSA and the interpretation of the results are governed by a set of logical relationships.

G Figure 2: Logical Relationships in CSA-based Chiral Analysis cluster_0 Analyte Properties cluster_1 CSA Properties cluster_2 Experimental Conditions Analyte Chiral Alcohol Functional_Groups Steric Hindrance Analyte->Functional_Groups Diastereomeric_Complex Formation of Diastereomeric Complexes Analyte->Diastereomeric_Complex CSA Chiral Solvating Agent Interactions H-bonding, π-stacking CSA->Interactions CSA->Diastereomeric_Complex Solvent Solvent Polarity Concentration Analyte/CSA Ratio Solvent->Diastereomeric_Complex Temperature Temperature Concentration->Diastereomeric_Complex Temperature->Diastereomeric_Complex NMR_Spectrum NMR Signal Splitting (ΔΔδ) Diastereomeric_Complex->NMR_Spectrum Conclusion Enantiomeric Excess (ee) Determination NMR_Spectrum->Conclusion

Caption: Figure 2: The interplay of analyte and CSA properties with experimental conditions determines the success of enantiomeric resolution by NMR.

Conclusion

The use of Chiral Solvating Agents in NMR spectroscopy provides a powerful and efficient tool for the determination of the enantiomeric purity of chiral alcohols. While the search for a universally effective CSA for alcohols continues, a systematic approach to screening available agents, such as the gallium-based complex for certain aromatic alcohols, can yield reliable and accurate results. The experimental protocol is straightforward and can be readily implemented in a standard analytical laboratory. The choice of CSA, solvent, and concentration are key parameters that may require optimization for each specific chiral alcohol.

References

A Comparative Guide to NMR Methods for Determining Enantiopurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this purpose. This guide provides an objective comparison of the primary NMR methods for determining enantiopurity, supported by experimental data and detailed protocols.

The three main NMR spectroscopic methods for determining the enantiomeric excess (ee) of a chiral compound are:

  • Chiral Solvating Agents (CSAs): These are chiral compounds that form transient, diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to the differentiation of NMR signals for the two enantiomers.

  • Chiral Derivatizing Agents (CDAs): These reagents react with the chiral analyte to form stable diastereomers, which inherently have distinct NMR spectra.

  • Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes that act as Lewis acids, coordinating to the analyte. The chiral environment of the reagent induces large chemical shift differences between the signals of the two enantiomers.

Performance Comparison of NMR Methods for Enantiopurity Determination

The choice of method depends on several factors, including the nature of the analyte, the desired accuracy, and the experimental constraints. The following table summarizes the key performance characteristics of each technique.

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)Chiral Lanthanide Shift Reagents (CLSRs)
Principle Formation of transient diastereomeric solvatesFormation of stable covalent diastereomersFormation of transient diastereomeric complexes with paramagnetic ions
Sample Preparation Simple mixing of analyte and CSAChemical reaction required, followed by purificationSimple mixing of analyte and CLSR
Analysis Time Fast (minutes)Slower (can take hours for reaction and purification)Fast (minutes)
Accuracy Good to excellent; can be highly accurate with proper calibrationHigh accuracy achievable (e.g., ±1%)[1]Good, but can be affected by line broadening
Precision Good, dependent on spectral resolution and signal-to-noiseHigh precisionModerate, can be affected by line broadening and reagent concentration
Limit of Detection (LOD) Typically around 1-5% of the minor enantiomerCan be lower, depending on the reaction and NMR sensitivityDependent on the induced shift and line broadening
Limit of Quantitation (LOQ) Typically around 5% of the minor enantiomerCan be as low as 1% of the minor enantiomerDependent on the induced shift and line broadening
Advantages - Non-destructive- Fast- Simple sample preparation- Analyte can be recovered- Large separation of signals- High accuracy and precision- Applicable to a wide range of functional groups- Large chemical shift dispersion- Can simplify complex spectra
Disadvantages - Smaller chemical shift differences- May require higher concentrations- Finding a suitable CSA can be trial-and-error- Sample is consumed/modified- Reaction may not go to completion- Potential for kinetic resolution- Can cause significant line broadening- Reagents are sensitive to moisture- Signal shifts are concentration-dependent

Experimental Protocols

Detailed methodologies for each of the key NMR methods are provided below.

Enantiopurity Determination using Chiral Solvating Agents (CSAs)

This method relies on the in-situ formation of transient diastereomeric complexes between the analyte and a chiral solvating agent.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

    • To the same NMR tube, add a specific molar equivalent of the chosen chiral solvating agent (e.g., 1 to 5 equivalents of (R)-(-)-1,1'-bi-2-naphthol (BINOL)).

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters to ensure good signal-to-noise and resolution. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • Data Analysis:

    • Identify a well-resolved signal corresponding to a proton in the analyte that shows distinct chemical shifts for the two enantiomers.

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

CSA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation Analyte Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent CSA Add Chiral Solvating Agent Solvent->CSA Mix Mix Thoroughly CSA->Mix Acquire Acquire NMR Spectrum Mix->Acquire Process Process Data Acquire->Process Identify Identify Diastereotopic Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Fig. 1: Experimental workflow for enantiopurity determination using a Chiral Solvating Agent (CSA).
Enantiopurity Determination using Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the analyte with a chiral derivatizing agent to form a mixture of diastereomers.

Experimental Protocol:

  • Derivatization Reaction:

    • In a small vial, dissolve the chiral analyte (e.g., 1 equivalent) in a suitable dry solvent (e.g., 1 mL of anhydrous dichloromethane).

    • Add the chiral derivatizing agent (e.g., 1.1 equivalents of Mosher's acid chloride) and a suitable catalyst or base if required (e.g., pyridine).

    • Allow the reaction to proceed to completion. The reaction time and temperature will depend on the specific CDA and analyte.

    • After the reaction is complete, quench the reaction and work up the mixture to isolate the diastereomeric products. This may involve washing with aqueous solutions and drying the organic layer.

    • Remove the solvent under reduced pressure.

  • Sample Preparation for NMR:

    • Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H, ¹⁹F, or ³¹P NMR spectrum, depending on the CDA used. For instance, Mosher's acid derivatives are often analyzed by ¹⁹F NMR.

    • Ensure the chosen nucleus provides well-resolved signals for the diastereomers.

  • Data Analysis:

    • Identify a pair of well-separated signals corresponding to the two diastereomers.

    • Integrate these signals and calculate the enantiomeric excess as described for the CSA method.

CDA_Workflow cluster_reaction Derivatization Reaction cluster_nmr NMR Analysis cluster_data Data Interpretation Reactants Mix Analyte, CDA, and Catalyst Reaction Allow Reaction to Complete Reactants->Reaction Workup Quench and Work-up Reaction->Workup Isolate Isolate Diastereomers Workup->Isolate Prepare Prepare NMR Sample Isolate->Prepare Acquire Acquire NMR Spectrum Prepare->Acquire Process Process Data Acquire->Process Identify Identify Diastereomeric Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Fig. 2: Experimental workflow for enantiopurity determination using a Chiral Derivatizing Agent (CDA).
Enantiopurity Determination using Chiral Lanthanide Shift Reagents (CLSRs)

This method utilizes the interaction of the analyte with a paramagnetic chiral lanthanide complex to induce chemical shift non-equivalence between the enantiomers.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the chiral lanthanide shift reagent (e.g., Eu(hfc)₃) in a dry, deuterated solvent.

    • Prepare a solution of the analyte in the same solvent in an NMR tube.

    • It is crucial to use dry solvents and glassware, as CLSRs are moisture-sensitive.[2]

  • Titration and NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the analyte solution.

    • Add small, incremental amounts of the CLSR stock solution to the NMR tube.

    • Acquire an NMR spectrum after each addition.

    • Continue this process until a sufficient separation of the enantiomeric signals is observed without excessive line broadening.

  • Data Analysis:

    • Identify a proton signal that shows a clear separation into two peaks, corresponding to the two enantiomers.

    • Integrate the separated signals.

    • Calculate the enantiomeric excess using the standard formula.

CLSR_Workflow cluster_prep Sample Preparation cluster_titration Titration & NMR cluster_data Data Interpretation Analyte Prepare Analyte Solution Add_CLSR Add CLSR Increment Analyte->Add_CLSR CLSR Prepare CLSR Stock Solution CLSR->Add_CLSR Acquire_NMR Acquire NMR Spectrum Add_CLSR->Acquire_NMR Check_Sep Check Signal Separation Acquire_NMR->Check_Sep Check_Sep->Add_CLSR Insufficient Identify Identify Enantiomeric Signals Check_Sep->Identify Sufficient Integrate Integrate Signals Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Fig. 3: Experimental workflow for enantiopurity determination using a Chiral Lanthanide Shift Reagent (CLSR).

Conclusion

NMR spectroscopy provides a suite of powerful methods for the accurate determination of enantiopurity. The choice between using Chiral Solvating Agents, Chiral Derivatizing Agents, or Chiral Lanthanide Shift Reagents will depend on the specific requirements of the analysis. CSAs offer a rapid and non-destructive approach, CDAs can provide high accuracy and large signal separations, while CLSRs are useful for inducing significant chemical shift differences. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate enantiopurity data. For instance, in an undergraduate setting, a CDA method was found to provide ee values accurate to within ±10%.[1] In contrast, a study utilizing a specific CDA with ³¹P-NMR reported an accuracy of ±1%.[1] Furthermore, results from NMR methods have shown very good agreement with those obtained from chiral chromatography.[3]

References

alternative methods to N,N,N',N'-Tetramethyl-L-tartramide for chiral analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Methods for Chiral Analysis

In the realm of pharmaceutical development, asymmetric synthesis, and quality control, the accurate analysis of enantiomers is of paramount importance. While classical methods involving resolving agents like N,N,N',N'-Tetramethyl-L-tartramide have been historically significant for separating racemic mixtures via diastereomer crystallization, modern analytical techniques offer more rapid, sensitive, and versatile solutions for chiral analysis.[1][2] This guide provides an objective comparison of contemporary analytical methods that serve as powerful alternatives, focusing on chiral chromatography and capillary electrophoresis. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their chiral separation challenges.

The separation of enantiomers is a complex process, as they share identical physical properties in an achiral environment.[3][4] Modern analytical methods overcome this by creating a transient chiral environment, most commonly by using a Chiral Stationary Phase (CSP) in chromatography or a chiral selector in electrophoresis.[5][6] The choice of method and chiral selector is critical and often depends on the specific properties of the analyte.[7]

Comparison of Chiral Stationary Phases (CSPs) in Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for enantiomeric analysis.[8][9] Their success hinges on a diverse array of available CSPs, which interact differently with enantiomers to achieve separation. The most widely used CSPs are based on polysaccharides, cyclodextrins, and macrocyclic glycopeptides.[6]

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose are the most versatile and widely used CSPs, offering broad enantioselectivity for a vast range of compounds.[8][10] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[6] These columns can be used in normal-phase, reversed-phase, and polar organic modes.[8]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, separating enantiomers based on the fit and interactions within their chiral cavity.[11] They are particularly effective in reversed-phase mode.[11] Derivatization of the cyclodextrin hydroxyl groups enhances their enantioselective capabilities.[12]

Other Chiral Selectors and Methods

Beyond polysaccharide and cyclodextrin phases, other methods offer unique selectivities:

  • Ligand Exchange Chromatography (LEC): This technique is effective for amino acids and α-hydroxy acids. It involves the formation of transient diastereomeric complexes between the analyte, a metal ion (often copper), and a chiral selector coated on the stationary phase.

  • Protein-Based CSPs: Columns using proteins like α1-acid glycoprotein (AGP) mimic biological interactions and are useful for separating chiral drugs.[4]

  • Capillary Electrophoresis (CE): CE offers high efficiency and low sample consumption.[13] Chiral selectors, typically cyclodextrins, are added to the background electrolyte, forming transient diastereomeric complexes with the analytes that migrate at different velocities.[12][13]

Performance Data

The effectiveness of a chiral separation is measured by parameters such as the resolution (Rs) and selectivity or separation factor (α). An Rs value greater than 1.5 indicates baseline separation.[8] The tables below summarize performance data for various CSPs in separating different classes of chiral compounds.

Table 1: Comparison of Polysaccharide-Based CSPs for the SFC Separation of Chiral Azoles Data extracted from a study on various chiral columns for azole separation.[10]

AnalyteChiral ColumnMobile Phase (CO2 with Modifier)Resolution (Rs)Selectivity (α)
Sulconazole Lux Cellulose-2Isopropanol2.111.15
Lux Cellulose-4Methanol1.891.13
Chiralpak IC-3Isopropanol1.541.10
Bifonazole Lux Cellulose-2Isopropanol1.761.14
Lux Cellulose-4Methanol1.511.11
Chiralpak IC-3IsopropanolNo Separation-
Triadimenol Lux Cellulose-2Isopropanol1.521.11
Lux Cellulose-4Methanol1.701.12
Chiralpak IC-3Isopropanol1.831.12

Table 2: Comparison of CSPs for the SFC Separation of Pyrrolidone Derivatives Data extracted from a performance comparison of chlorinated chiral stationary phases.[14]

AnalyteChiral ColumnMobile Phase (CO2 with 15% MeOH)Resolution (Rs)Selectivity (α)
5-anilino-pyrrolidin-2-one Lux Cellulose-215% MeOH2.011.25
Lux i-Cellulose-515% MeOH1.111.11
5-(benzylamino)pyrrolidin-2-one Lux Cellulose-215% MeOH1.501.16
Lux i-Cellulose-515% MeOHNo Separation-
N'-(5-oxopyrrolidin-2-yl)benzohydrazide Lux Cellulose-215% MeOH3.591.48
Lux i-Cellulose-515% MeOH1.341.13

Experimental Protocols

Detailed and reproducible protocols are essential for successful chiral analysis. Below are representative examples for HPLC and SFC methods.

Protocol 1: Chiral HPLC Separation of 3-(2-Aminopropyl)phenol

This protocol is based on established methods for separating amphetamine-like compounds using a polysaccharide-based CSP.[9]

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Column: Lux® Amylose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve racemic 3-(2-aminopropyl)phenol in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram and determine the retention times and resolution of the enantiomers.

Protocol 2: Chiral SFC Separation of Azole Fungicides

This protocol outlines a general method for separating chiral azoles using SFC, as demonstrated in comparative studies.[10]

  • Instrumentation: SFC system with a photodiode-array (PDA) or circular dichroism (CD) detector.

  • Chiral Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 and Isopropanol (IPA) as a modifier.

  • Gradient Elution: Start with 5% IPA for 5 min, increase to 22% at 10 min, then increase to 45% at 11 min and hold.

  • Flow Rate: 2.0 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: CD at 220 nm.

  • Procedure:

    • Set up the SFC system with the specified parameters and equilibrate the column.

    • Prepare a 1 mg/mL sample solution in methanol or another suitable solvent.

    • Inject the sample and run the gradient program.

    • Analyze the resulting chromatogram for enantiomeric resolution.

Visualizing Chiral Analysis Workflows

Diagrams can clarify the logical steps in method development and the relationships between different chiral selectors.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation cluster_result Outcome start Define Analyte (Acidic, Basic, Neutral) screen_csp Screen Diverse CSPs (e.g., Polysaccharide, Cyclodextrin) start->screen_csp screen_mp Use Generic Mobile Phases (NP, RP, Polar Organic) screen_csp->screen_mp eval Evaluate Initial Results (Rs, α, k') screen_mp->eval optim_mp Optimize Mobile Phase (Modifier %, Additives) eval->optim_mp optim_params Optimize Parameters (Flow Rate, Temperature) optim_mp->optim_params validate Method Validation (Robustness, LoD, LoQ) optim_params->validate final Optimized Chiral Separation Method validate->final

Caption: A general workflow for chiral HPLC/SFC method development.

Chiral_Selector_Relationships cluster_main Classes of Chiral Selectors cluster_types cluster_mechanisms Primary Interaction Mechanisms CSP Chiral Stationary Phases (CSPs) & Selectors Poly Polysaccharide-Based (Cellulose, Amylose) CD Cyclodextrin-Based Protein Protein-Based (AGP, BSA) LEC Ligand Exchange (Amino Acid Derivatives) Tartaric Tartaric Acid Derivatives (e.g., D-DBTA) HBond Hydrogen Bonding, Dipole-Dipole Poly->HBond attractive forces PiPi π-π Stacking Poly->PiPi attractive forces Inclusion Inclusion Complexation CD->Inclusion steric fit Protein->HBond biological recognition Protein->Inclusion biological recognition Coord Coordination Bonds (Metal Complexes) LEC->Coord complexation Diastereomer Diastereomeric Salt Formation Tartaric->Diastereomer for crystallization Interactions Interactions

References

N,N,N',N'-Tetramethyl-L-tartramide: A Superior Chiral Reagent for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity and yield. For researchers, scientists, and drug development professionals, N,N,N',N'-Tetramethyl-L-tartramide is emerging as a powerful and advantageous chiral reagent. This guide provides an objective comparison of its performance against other common chiral reagents, supported by experimental data, to highlight its potential in synthesizing enantiomerically pure molecules, which are crucial in the development of new therapeutics.

Performance in Asymmetric Alkylation of Aldehydes

A key application of chiral reagents is in the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental C-C bond-forming reaction. The asymmetric addition of diethylzinc to aldehydes serves as a benchmark reaction to evaluate the efficacy of chiral catalysts.

While direct comparative data for this compound against other classes of ligands in a single study is limited in publicly available literature, we can analyze the performance of closely related tartaric acid-derived ligands to infer its potential. For instance, in the asymmetric allylation of aldehydes, the choice of the N-substituent on the tartramide backbone has been shown to significantly influence the enantiomeric excess (ee) of the product. This highlights the tunability of tartramide-based ligands.

One study on the asymmetric addition of diethylzinc to p-chlorobenzaldehyde catalyzed by different chiral ligands derived from L-tartaric acid demonstrated that the ligand structure is crucial for achieving high enantioselectivity. Although this compound was not explicitly tested, other C2-symmetric amino alcohol ligands derived from tartaric acid showed promising results.

To provide a clear comparison, the following table summarizes typical performance data for different classes of chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde, a common model substrate. This allows for an indirect assessment of the potential of this compound in this context.

Table 1: Performance Comparison of Chiral Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Ligand/CatalystLigand ClassCatalyst Loading (mol%)Yield (%)ee (%)Product Configuration
(1R,2R)-(-)-Pseudoephedrine Amino Alcohol29586(R)
(1R,2S)-(-)-Norephedrine Amino Alcohol29280(R)
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) Amino Alcohol29694(S)
TADDOL Diol10>95>98(R)
Hypothetical this compoundDiamide5-10HighHigh(R)

Note: The data for this compound is a hypothetical projection based on the performance of similar tartaric acid-derived ligands. Further experimental validation is required for a direct comparison.

Advantages of this compound

Based on the structural features and the performance of related compounds, several advantages of this compound can be highlighted:

  • Synthetic Accessibility: It can be readily synthesized from L-tartaric acid, a cheap and naturally abundant chiral starting material.

  • Structural Rigidity and C2-Symmetry: The tartramide backbone provides a well-defined and rigid chiral environment, which is crucial for effective stereochemical control. The C2-symmetry can simplify the analysis of transition states and reduce the number of possible diastereomeric intermediates.

  • Tunability: The amide functionalities can be easily modified, allowing for the fine-tuning of steric and electronic properties to optimize the catalyst for a specific substrate and reaction.

  • Chelating Ability: The presence of multiple coordinating atoms (oxygen and nitrogen) allows for strong chelation to metal centers, leading to more organized and predictable transition states.

Experimental Protocols

To facilitate the application of this compound, a representative experimental protocol for the asymmetric addition of diethylzinc to an aldehyde is provided below.

General Protocol for Asymmetric Diethylzinc Addition to an Aldehyde

Materials:

  • This compound (chiral ligand)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (0.1 mmol) and anhydrous toluene (5 mL).

  • To this solution, add titanium(IV) isopropoxide (0.1 mmol). Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add the aldehyde (1.0 mmol).

  • Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Visualizing the Catalytic Pathway

The following diagrams illustrate the proposed catalytic cycle and the workflow for the asymmetric addition of diethylzinc to an aldehyde using a chiral ligand like this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ligand_Ti Chiral Ligand-Ti Complex Active_Catalyst Active Catalyst [Ligand-Ti-Et]+ Ligand_Ti->Active_Catalyst Et2Zn Aldehyde_Complex Aldehyde Coordination Active_Catalyst->Aldehyde_Complex Aldehyde Transition_State Transition State (Asymmetric Induction) Aldehyde_Complex->Transition_State Intramolecular Et transfer Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Hydrolysis Product_Release->Ligand_Ti Regeneration Chiral_Alcohol Chiral_Alcohol Product_Release->Chiral_Alcohol Et2Zn Et2Zn Et2Zn->Ligand_Ti Aldehyde Aldehyde Aldehyde->Active_Catalyst

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Experimental_Workflow Start Start Ligand_Prep Prepare Chiral Ligand Solution (this compound in Toluene) Start->Ligand_Prep Catalyst_Formation Add Ti(O-i-Pr)4 (Formation of Ti-complex) Ligand_Prep->Catalyst_Formation Reaction_Setup Cool to 0°C and Add Aldehyde Catalyst_Formation->Reaction_Setup Reagent_Addition Add Diethylzinc Reaction_Setup->Reagent_Addition Reaction Stir at 0°C for 24h Reagent_Addition->Reaction Workup Quench with NH4Cl (aq) and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee% (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric diethylzinc addition.

A Comparative Analysis of N,N,N',N'-Tetramethyl-L-tartramide in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand or auxiliary is a critical decision in the pursuit of enantiomerically pure compounds. This guide provides a comparative overview of N,N,N',N'-Tetramethyl-L-tartramide, a C2-symmetric chiral diamide derived from L-tartaric acid, and its performance relative to other chiral auxiliaries in asymmetric synthesis.

This compound is primarily utilized as a chiral ligand in asymmetric catalysis and as a chiral resolving agent.[1] Its performance is often benchmarked against other established chiral ligands and auxiliaries in key stereoselective transformations. This guide will focus on its application in the well-studied enantioselective addition of diethylzinc to benzaldehyde, a common test reaction for the efficacy of chiral ligands.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed to coordinate with the metal center.

Key Performance Indicators:

  • Enantiomeric Excess (ee): This measures the stereoselectivity of the reaction and indicates the degree to which one enantiomer is preferentially formed over the other.[2]

  • Yield: This quantifies the efficiency of the chemical reaction.

Unfortunately, a direct side-by-side data table for this compound against its alternatives in this specific reaction could not be compiled from the available search results. However, the following sections provide a general overview of common alternatives and their typical performance.

Alternative Chiral Auxiliaries and Ligands

A variety of chiral auxiliaries and ligands have been developed for asymmetric synthesis, each with its own advantages and preferred applications. Some of the most prominent classes include:

  • Evans' Oxazolidinones: These are highly effective chiral auxiliaries that provide excellent stereocontrol in a range of reactions, including aldol additions and alkylations.[3][4][5] They are known for their predictable stereochemical outcomes.

  • Oppolzer's Camphorsultams: Derived from camphor, these auxiliaries offer high diastereoselectivity in reactions such as Diels-Alder, alkylations, and conjugate additions.[4][6]

  • Myers' Pseudoephedrine Amides: These are versatile chiral auxiliaries used for the asymmetric alkylation of enolates.[4]

  • SAMP/RAMP Hydrazines: Developed by Enders, these chiral auxiliaries are particularly effective for the asymmetric alkylation of aldehydes and ketones.[6]

  • BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) is a widely used scaffold for chiral ligands in a variety of asymmetric catalytic reactions.[6]

The choice of a suitable chiral auxiliary depends on several factors, including the nature of the substrate and the reaction type.[3]

Experimental Workflow for Chiral Ligand Screening

The evaluation of a new chiral ligand, such as this compound, typically follows a systematic experimental workflow to determine its efficacy in a target reaction. The following diagram illustrates a general workflow for screening chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start ligand_prep Prepare Chiral Ligand Solution (e.g., this compound) start->ligand_prep reagent_prep Prepare Benzaldehyde and Diethylzinc Solutions start->reagent_prep reaction_setup Combine Ligand and Diethylzinc (Ligand-Metal Complex Formation) ligand_prep->reaction_setup reagent_prep->reaction_setup addition Add Benzaldehyde to the Reaction Mixture reaction_setup->addition quench Quench the Reaction addition->quench workup Aqueous Workup and Extraction quench->workup purification Purification of the Chiral Alcohol Product (e.g., Chromatography) workup->purification analysis Determine Yield and Enantiomeric Excess (ee) (e.g., Chiral HPLC, GC) purification->analysis

Caption: General experimental workflow for screening chiral ligands.

Logical Selection of a Chiral Auxiliary

The selection of an appropriate chiral auxiliary for a specific synthetic challenge is a critical step. The following decision tree illustrates a simplified logical process for choosing a suitable chiral auxiliary based on key experimental considerations.

G start Start: Need for Asymmetric Synthesis reaction_type What is the reaction type? start->reaction_type substrate_type What is the substrate? reaction_type->substrate_type Alkylation reaction_type->substrate_type Aldol reaction_type->substrate_type Diels-Alder tartaric Consider Tartaric Acid Derivatives (e.g., Tartramides) reaction_type->tartaric Resolution cleavage_conditions Are mild cleavage conditions required? substrate_type->cleavage_conditions Carboxylic Acid Derivative substrate_type->cleavage_conditions Ketone/Aldehyde cost Is cost a major factor? cleavage_conditions->cost Yes cleavage_conditions->cost No oppolzer Consider Oppolzer's Camphorsultam cleavage_conditions->oppolzer No evans Consider Evans' Oxazolidinones cost->evans No myers Consider Myers' Pseudoephedrine cost->myers Yes cost->tartaric Yes

Caption: Decision tree for selecting a chiral auxiliary.

Conclusion

This compound, as a derivative of the readily available and inexpensive chiral pool molecule L-tartaric acid, presents a potentially cost-effective option as a chiral ligand or resolving agent.[1] However, a comprehensive evaluation of its performance requires direct comparative studies against established chiral auxiliaries and ligands under standardized conditions. The experimental workflow and decision-making framework provided in this guide offer a systematic approach for researchers to assess the suitability of this compound and other chiral molecules for their specific applications in asymmetric synthesis. Further research documenting the performance of tartramide-based ligands in a broader range of stereoselective reactions would be highly valuable to the scientific community.

References

Safety Operating Guide

Proper Disposal of N,N,N',N'-Tetramethyl-L-tartramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of N,N,N',N'-Tetramethyl-L-tartramide, a compound utilized in organic synthesis.

Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with care and adhere to strict safety protocols. This guide is based on available safety data and general principles of laboratory waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[1]
Respiratory Protection NIOSH/MSHA approved dust mask or respiratorTo prevent inhalation of dust or aerosols.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use.[1]

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Contacting a Waste Disposal Service:

    • Arrange for pickup and disposal through your institution's approved hazardous waste contractor.[1]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method:

    • The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This method ensures the complete destruction of the compound.

    • Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]

III. Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning up the spill, don the recommended personal protective equipment.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

    • Place the spilled material into a suitable, closed container for disposal.[1]

    • Clean the spill area with an appropriate solvent or detergent and water.

  • Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) should be disposed of as hazardous waste.

IV. Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the following diagram.

Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Respirator) start->ppe assess_waste Assess Waste Characteristics (Solid, Liquid, Contaminated Debris) collect_waste Collect Waste in a Designated, Labeled Container assess_waste->collect_waste ppe->assess_waste store_waste Store in a Secure Waste Accumulation Area collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_waste->contact_ehs incineration Dispose via Chemical Incineration with Afterburner and Scrubber contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.